Product packaging for Tetrahydro-4H-pyran-4-one(Cat. No.:CAS No. 143562-54-3)

Tetrahydro-4H-pyran-4-one

カタログ番号: B121814
CAS番号: 143562-54-3
分子量: 100.12 g/mol
InChIキー: JMJRYTGVHCAYCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tetrahydro-4H-pyran-4-one is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B121814 Tetrahydro-4H-pyran-4-one CAS No. 143562-54-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJRYTGVHCAYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184048
Record name Tetrahydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29943-42-8
Record name Tetrahydro-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29943-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4H-pyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029943428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-4H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide to the Physical Properties of Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one, a heterocyclic organic compound, is a colorless to light yellow liquid recognized for its utility as a versatile building block in organic synthesis.[1] Its unique six-membered ring structure containing an oxygen atom and a ketone functional group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] This technical guide provides a comprehensive overview of the key physical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, application, and integration into synthetic pathways. The following table summarizes the key physical properties of this compound.

PropertyValueUnits
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol [4]
Appearance Colorless to light yellow liquid
Boiling Point 166 - 166.5°C
Density 1.084 (at 25 °C)g/mL
Refractive Index 1.452 (at 20 °C)
Flash Point 55°C
Solubility Miscible in water
Vapor Pressure 1.69mmHg (at 25°C)

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key physical parameters of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask and add a few boiling chips to ensure smooth boiling.

  • Set up a distillation apparatus with the flask connected to a condenser.

  • Insert a thermometer into the neck of the flask, ensuring the bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

Procedure:

  • Thoroughly clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Place the stopper and wipe any excess liquid from the outside.

  • Weigh the filled pycnometer.

  • The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

  • Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Apply a few drops of this compound to the surface of the prism.

  • Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index value from the scale.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure (Qualitative):

  • To a test tube, add a small, measured amount of this compound (e.g., 0.1 mL).

  • Add a small, measured volume of the solvent to be tested (e.g., 1 mL of water).

  • Agitate the mixture vigorously using a vortex mixer for a set period.

  • Visually inspect the solution for any signs of undissolved liquid (e.g., cloudiness, separate layers). If the solution is clear, the substance is considered soluble.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical sequence of experiments for characterizing the physical properties of a liquid chemical sample like this compound.

G cluster_0 Physical Property Characterization Workflow Sample Obtain Sample: This compound Appearance Visual Inspection: Appearance (Color, Clarity) Sample->Appearance BoilingPoint Boiling Point Determination Appearance->BoilingPoint Density Density Measurement Appearance->Density RefractiveIndex Refractive Index Measurement Appearance->RefractiveIndex Solubility Solubility Test Appearance->Solubility Data Compile Data and Report BoilingPoint->Data Density->Data RefractiveIndex->Data Solubility->Data

Caption: Experimental workflow for determining the physical properties of a liquid sample.

References

Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydro-4H-pyran-4-one, a pivotal building block in medicinal chemistry and organic synthesis, is a key intermediate for numerous pharmaceutical compounds.[1][2][3] Its deceptively simple structure presents unique synthetic challenges, particularly when transitioning from laboratory-scale preparations to robust, cost-effective, and safe industrial production. This technical guide provides an in-depth analysis of prominent industrial-scale synthesis routes for this compound, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers and process chemists in navigating the complexities of its large-scale manufacture.

Comparative Analysis of Industrial Synthesis Routes

The industrial production of this compound has been approached through various synthetic strategies, each with its own set of advantages and challenges in terms of yield, purity, cost, and scalability. The following tables summarize the quantitative data from several key methods described in scientific literature and patents.

Route Starting Materials Key Intermediates Reported Yield Product Purity Key Advantages Reported Challenges Reference
Route 1: From 3-Chloropropionyl Chloride and Ethylene (B1197577) 3-Chloropropionyl chloride, Ethylene1,5-dichloro-3-pentanone45% (overall)Not specifiedUtilizes readily available starting materials.Complex gas-liquid-solid system for ethylene insertion, difficult to scale up. The product is very soluble in water, requiring extensive extraction.[1][4][5]
Route 2: From 1,5-dichloropentane-3-ol and Vinyl Ether 1,5-dichloropentane-3-ol, Vinyl ether1,5-dichloro-3-(1-(vinyloxy)ethoxy)pentane, 4-(1-(vinyloxy)ethoxy)tetrahydro-2H-pyran, tetrahydro-2H-pyran-4-olHighNot specifiedCost-effective and efficient for industrial production.Multi-step process.[2]
Route 3: Oxidation of 4-Methylene-tetrahydropyran 4-Methylene-tetrahydropyranNot applicableHighHighOne-step process, high safety and economic viability for industrial manufacturing.Requires synthesis of the starting material, 4-methylene-tetrahydropyran.[6]
Route 4: From Bis(2-chloroethyl)ether Bis(2-chloroethyl)ether, Carbon dioxideNot specified95.9%99.7%High purity and yield.Utilizes a Zr-Ce-Ti-Al composite oxide catalyst.[7]
Route 5: Hydrogenation of Pyran-4-one Pyran-4-one or Dihydropyran-4-oneNot specifiedHighNot specifiedUtilizes a simple hydrogenation process.Requires synthesis of the pyran-4-one starting material.[8]
Route 6: Pilot Plant Manufacture (Minakem) 3-buten-1-ol, paraformaldehydeAcetate intermediateNot specifiedNot specifiedSuccessfully scaled to >20 kg, with thorough process safety evaluation.Multi-step process involving a Prins reaction.[1][9][10][11]

Experimental Protocols for Key Synthesis Routes

This section provides detailed methodologies for the most relevant industrial-scale synthesis routes for this compound.

Route 1: Synthesis from 3-Chloropropionyl Chloride and Ethylene

This method involves the initial formation of 1,5-dichloropentanone, followed by cyclization.

Step 1: Synthesis of 1,5-dichloropentanone

  • Reaction: In a suitable reactor, 20 kg of 3-chloropropionyl chloride and 20 kg of aluminum trichloride (B1173362) are charged. Methylene dichloride (50 kg) is used as the solvent.

  • Ethylene Addition: While stirring, ethylene gas is introduced into the reactor. The temperature is maintained below 10 °C.

  • Incubation: After the addition of ethylene, the reaction mixture is incubated for 2 hours.

  • Work-up: The reaction solution is then added to a mixture of water and hydrochloric acid, cooled to 0 °C. The mixture is stirred and the layers are separated to obtain 1,5-dichloropentanone.

Step 2: Cyclization to this compound

  • Reaction: Water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentanone from the previous step are added to a reactor.

  • Heating: The mixture is heated under reflux.

  • Purification: After the reaction is complete, the crude product is obtained by extraction and then purified by vacuum rectification to yield the final product.

Route 2: Multi-step Synthesis from 1,5-dichloropentane-3-ol

This route is presented as a cost-effective and efficient method for industrial production.

  • Step 1: 1,5-dichloropentane-3-ol and vinyl ether are reacted in the presence of a catalyst in a solvent such as dichloromethane (B109758) to yield 1,5-dichloro-3-(1-(vinyloxy)ethoxy)pentane.

  • Step 2: The product from the first step undergoes a cyclization reaction using water and an alkali to form 4-(1-(vinyloxy)ethoxy)tetrahydro-2H-pyran.

  • Step 3: A deprotection reaction of the product from the second step is carried out in the presence of a solvent and catalyst to form tetrahydro-2H-pyran-4-ol.

  • Step 4: The final step involves the oxidation of tetrahydro-2H-pyran-4-ol using a solvent, catalyst, and sodium bicarbonate to yield this compound.

Route 3: Oxidation of 4-Methylene-tetrahydropyran

This patented method claims high purity and yield in a single step.

  • Reaction: 4-methylene-tetrahydropyran is oxidized using a ruthenium compound.

  • Catalyst: The ruthenium compound can be ruthenium tetraoxide (RuO₄), ruthenium dioxide (RuO₂), or ruthenium trichloride (RuCl₃). The oxidation can be performed in the presence of a co-oxidant such as a periodate (B1199274) or hypochlorite.

  • Stoichiometry: When using ruthenium tetraoxide alone, it is typically used in an amount of 1.0 to 1.5 molar equivalents relative to the pyran.

  • Purification: The product can be purified by standard methods such as distillation or treatment with an aqueous sodium bisulfite solution.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthesis routes.

G cluster_0 Route 1: From 3-Chloropropionyl Chloride and Ethylene A 3-Chloropropionyl chloride + Ethylene B 1,5-dichloro-3-pentanone A->B AlCl3, CH2Cl2 C This compound B->C H2O, H3PO4, NaH2PO4, Reflux G cluster_1 Route 2: Multi-step Synthesis from 1,5-dichloropentane-3-ol D 1,5-dichloropentane-3-ol + Vinyl ether E 1,5-dichloro-3-(1-(vinyloxy)ethoxy)pentane D->E Catalyst, CH2Cl2 F 4-(1-(vinyloxy)ethoxy)tetrahydro-2H-pyran E->F H2O, Alkali G tetrahydro-2H-pyran-4-ol F->G Deprotection H This compound G->H Oxidation G cluster_2 Route 3: Oxidation of 4-Methylene-tetrahydropyran I 4-Methylene-tetrahydropyran J This compound I->J Ruthenium compound (e.g., RuO4)

References

The Diverse Biological Activities of Tetrahydro-4H-pyran-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-4H-pyran-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and the inhibition of cell cycle progression.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference Compound
4H-Pyran 4dHCT-116 (Colon)75.1-
4H-Pyran 4kHCT-116 (Colon)85.88-
Spiro-4H-pyran 5aA549 (Lung)Potent ActivityEtoposide
Spiro-4H-pyran 5aA375 (Melanoma)Potent ActivityEtoposide
Spiro-4H-pyran 5aLNCaP (Prostate)Potent ActivityEtoposide
Indoline Spiro 3HCI-H522 (Lung)GI% = 93.52%-
Indoline Spiro 3LOX IMVI (Melanoma)GI% = 71.63%-
Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest. Key signaling pathways involved include the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the modulation of the Bax/Bcl-2 apoptosis pathway.

anticancer_pathway cluster_inhibition CDK2 Inhibition cluster_apoptosis Apoptosis Induction Pyran_Derivative This compound Derivative CDK2_CyclinE CDK2/Cyclin E Complex Pyran_Derivative->CDK2_CyclinE Inhibits Bax Bax Pyran_Derivative->Bax Upregulates Bcl2 Bcl-2 Pyran_Derivative->Bcl2 Downregulates Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer Signaling Pathways

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Pyran Derivatives (Serial Dilutions) incubate1->treat_compounds incubate2 Incubate 24-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

MTT Assay Workflow

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the inhibition of essential bacterial enzymes.

Quantitative Antimicrobial Data

The antimicrobial potency of various this compound derivatives is presented as Minimum Inhibitory Concentration (MIC) values.

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference Compound
Spiro-4H-pyran 5a, 5b, 5f, 5g, 5iStaphylococcus aureusPotent Activity-
4H-Pyran 4h, 4iCandida albicansPotent Activity-
Spiro-4H-pyran 4lStreptococcus pneumoniae125Ciprofloxacin
Spiro-4H-pyran 4lEscherichia coli125Ciprofloxacin
Mechanism of Antimicrobial Action

A proposed mechanism for the antibacterial activity of pyran derivatives is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication[1]. By targeting this enzyme, these compounds can disrupt DNA synthesis, leading to bacterial cell death[1].

antimicrobial_mechanism Pyran_Derivative This compound Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Pyran_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to

Antimicrobial Mechanism

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain tetrahydropyran (B127337) derivatives have shown promising anti-inflammatory and analgesic properties. For instance, the derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20) has demonstrated significant effects in preclinical models[2][3].

Quantitative Anti-inflammatory Data
CompoundAssayResult
LS20Acetic acid-induced writhingAntinociceptive effect
LS20Formalin testAntinociceptive effect
LS20Tail-flick testAntinociceptive effect
LS20Paw edema modelAntiedematogenic effect
LS20Air pouch modelReduced leukocyte migration and pro-inflammatory cytokine production
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of the tetrahydropyran derivative LS20 are linked to the inhibition of pro-inflammatory cytokine production (TNF-α and IL-6) and involve the opioid system[2][3].

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound (this compound derivative)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping: Divide animals into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection[4][5].

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal[4][5][6][7].

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection[5].

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

carrageenan_workflow start Start group_animals Group Animals (Control, Standard, Test) start->group_animals administer_compound Administer Test Compound or Vehicle group_animals->administer_compound inject_carrageenan Inject Carrageenan into Paw administer_compound->inject_carrageenan measure_edema Measure Paw Volume (0-5 hours) inject_carrageenan->measure_edema analyze_data Calculate % Inhibition measure_edema->analyze_data end End analyze_data->end

Carrageenan-Induced Paw Edema Workflow

Neuroprotective Activity

Pyran-based scaffolds are being investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's disease[8].

Signaling Pathways in Neuroprotection

Some pyran derivatives have been shown to offer neuroprotective benefits by modulating signaling pathways such as PKA, CaMKII, and ERK, which are involved in promoting CREB phosphorylation and neurite outgrowth[8].

neuroprotection_pathway Pyran_Derivative Pyran Derivative PKA PKA Pyran_Derivative->PKA Modulates CaMKII CaMKII Pyran_Derivative->CaMKII Modulates ERK ERK Pyran_Derivative->ERK Modulates CREB CREB PKA->CREB Phosphorylates CaMKII->CREB Phosphorylates ERK->CREB Phosphorylates Neurite_Outgrowth Neurite Outgrowth CREB->Neurite_Outgrowth Neuroprotection Neuroprotection Neurite_Outgrowth->Neuroprotection synthesis_workflow cluster_reactants Reactants Aldehyde Aldehyde Reaction One-Pot Reaction (Piperidine, Ethanol, RT) Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction beta_Ketoester β-Ketoester beta_Ketoester->Reaction Product 4H-Pyran Derivative Reaction->Product

References

The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with favorable pharmacological properties is paramount. Tetrahydro-4H-pyran-4-one, a simple six-membered heterocyclic ketone, has emerged as a critical and versatile building block in the synthesis of complex drug candidates.[1][2] Its unique structural and electronic properties, including the presence of a polar ether oxygen and a reactive ketone functionality, offer a rich platform for chemical elaboration.[3] The tetrahydropyran (B127337) (THP) motif, often introduced using this precursor, is increasingly utilized as a bioisosteric replacement for cyclohexane (B81311) and piperidine (B6355638) rings to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules.[4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and diverse applications of this compound in the discovery of innovative therapeutics, including its role in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.

Synthesis of this compound

The efficient and scalable synthesis of this compound is crucial for its widespread application in drug discovery. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and available starting materials.

One common industrial method involves a two-step process starting from 3-chloropropionyl chloride and ethylene (B1197577).[6][7] The initial Friedel-Crafts-type reaction with ethylene in the presence of a Lewis acid, such as aluminum trichloride (B1173362), yields 1,5-dichloropentan-3-one (B1296641). Subsequent intramolecular cyclization under basic or phase-transfer conditions affords the desired product. An alternative approach involves the hydrogenation of pyran-4-one derivatives, which can be prepared from inexpensive starting materials.[8]

Another reported synthesis involves the use of bis(2-chloroethyl)ether, which is cyclized in the presence of a Zr-Ce-Ti-Al composite oxide and cesium iodide, followed by the introduction of carbon dioxide.[4] This method is reported to produce this compound in high purity and yield.

Key Chemical Transformations and Applications in Drug Scaffolds

The synthetic utility of this compound lies in the reactivity of its ketone group, which allows for a wide array of chemical modifications to generate diverse molecular architectures.

Reductive Amination

Reductive amination of the ketone provides access to 4-aminotetrahydropyran (B1267664) derivatives, a privileged motif in many biologically active compounds. This transformation is typically carried out by treating the ketone with an amine in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. The resulting amino-THP scaffold is a key component in numerous kinase inhibitors, where the nitrogen atom can form crucial hydrogen bond interactions with the target protein. A notable example is the ATM kinase inhibitor AZD0156, where a THP-amine fragment was installed to improve the ADME profile and overall potency.[4]

Wittig Reaction and Olefination

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination, allow for the introduction of exocyclic double bonds.[9][10] This transformation is valuable for creating carbon-carbon bonds and extending the molecular framework. The resulting alkenes can serve as intermediates for further functionalization, such as epoxidation, dihydroxylation, or hydrogenation.

Spirocycle Formation

This compound is an excellent precursor for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their inherent three-dimensionality and novel chemical space.[11][12] Spirocycles can be formed through various strategies, including intramolecular cyclizations and multi-component reactions. For instance, the reaction of this compound with isatins and malononitrile (B47326) can yield spiro[4H-pyran-oxindole] derivatives, a class of compounds with potential antibacterial and anticancer activities.[13][14] A Prins-type cyclization of cyclic ketones with a homoallylic alcohol and methanesulfonic acid also provides access to spirocyclic tetrahydropyrans.[15]

This compound Derivatives in Drug Discovery: Case Studies

The strategic incorporation of the tetrahydropyran motif derived from this compound has led to the development of several promising clinical candidates.

Kinase Inhibitors

The tetrahydropyran ring is a common feature in modern kinase inhibitors, where it can act as a hinge-binding motif or a soluble, non-metabolically labile substituent. As mentioned, the ATM kinase inhibitor AZD0156 incorporates a THP-amine moiety, which was crucial for achieving oral bioavailability and a superior pharmacokinetic profile compared to earlier analogues.[4] ATM kinase is a central player in the DNA damage response (DDR) pathway, and its inhibition can potentiate the efficacy of DNA-damaging chemotherapies.

GPCR Antagonists

Derivatives of this compound have also been employed in the synthesis of G-protein-coupled receptor (GPCR) antagonists. For example, potent and selective histamine-3 receptor (H3R) antagonists have been developed using an azaspiro[2.5]octane carboxamide scaffold derived from this precursor.[16] These compounds have shown promise in the treatment of cognitive disorders.

AMPK Activators

The investigational drug PF-06409577 is a direct activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11][17] While not directly synthesized from this compound in the provided literature, its structure contains a tetrahydropyran ring, highlighting the importance of this motif in modulating the activity of this therapeutic target. Activation of AMPK has potential applications in the treatment of metabolic diseases such as diabetic nephropathy.[12][17]

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions and biological activities of compounds derived from or related to this compound.

Reaction TypeStarting MaterialReagents and ConditionsProductYield (%)Reference
Synthesis3-chloropropionyl chloride, ethylene1. AlCl3; 2. BaseThis compound45[18]
Synthesisbis(2-chloroethyl)etherZr-Ce-Ti-Al composite oxide, CsI, CO2, H2OThis compound95.9[4]
SpirocyclizationCyclic ketone, 3-butene-1-olMsOH, CH2Cl2, 23°CSpirocyclic tetrahydropyranyl mesylate85[15]
Aldol CondensationAcetone, FormaldehydeAlkaline medium, 30-35°C3,5-bis(hydroxymethyl)this compound67.4[19]
Compound/DerivativeTargetBiological ActivityIC50/EC50Reference
4H-Pyran derivative (4k)HCT-116 cellsCytotoxicity85.88 µM[20]
4H-Pyran derivative (4d)HCT-116 cellsCytotoxicity75.1 µM[20]
4H-Pyran derivative (4g)DPPH radicalAntioxidant0.329 mM[20]
4H-Pyran derivative (4j)DPPH radicalAntioxidant0.1941 mM[20]
PF-06409577AMPK α1β1γ1Activationsingle-digit nM[17]
4-oxo-4H-1-benzopyran derivativesc-Src kinaseInhibition52-57 µM[21]
Pyrazolopyridine derivative (8c)KinaseInhibition0.14 µM[22]
Pyrazolopyridine derivative (12d)KinaseInhibition0.18 µM[22]

Signaling Pathway and Workflow Diagrams

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex (Mre11/Rad50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair AZD0156 AZD0156 (ATM Inhibitor) AZD0156->ATM_active inhibits

Caption: ATM Kinase Signaling Pathway in DNA Damage Response.

GPCR_Signaling_Pathway Ligand Ligand (Antagonist) GPCR GPCR Ligand->GPCR binds and inhibits G_Protein G-Protein (Gαβγ) GPCR->G_Protein no activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized GPCR Antagonist Signaling Pathway.

Medicinal_Chemistry_Workflow Start This compound Derivatization Chemical Derivatization (e.g., Reductive Amination, Wittig, Spirocyclization) Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Optimization->Library Iterative Synthesis ADME ADME/Tox Profiling Optimization->ADME ADME->Optimization Feedback Candidate Preclinical Candidate ADME->Candidate

Caption: Medicinal Chemistry Workflow Starting from this compound.

Experimental Protocols

Synthesis of this compound from 3-Chloropropionyl Chloride[6][7]

Step 1: Synthesis of 1,5-dichloropentan-3-one

  • To a cooled (0-5 °C) and stirred solution of aluminum trichloride (1.2 eq) in a suitable solvent (e.g., dichloromethane), add 3-chloropropionyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Purge the reaction vessel with ethylene gas and maintain a positive pressure of ethylene while stirring vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1,5-dichloropentan-3-one.

Step 2: Cyclization to this compound

  • Dissolve the crude 1,5-dichloropentan-3-one in a suitable solvent (e.g., water or a biphasic system with an organic solvent).

  • Add a base such as sodium hydroxide (B78521) or potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) if necessary.

  • Heat the mixture to reflux and stir vigorously until the cyclization is complete (monitor by GC-MS).

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Reductive Amination of this compound
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary or secondary amine (1.1 eq).

  • Add acetic acid (1.1 eq) to catalyze imine/enamine formation and stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aminotetrahydropyran derivative.

Wittig Reaction of this compound
  • To a suspension of the appropriate phosphonium (B103445) salt (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide is observed.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine (B44618) oxide and obtain the desired olefin.

Conclusion

This compound has solidified its position as a cornerstone precursor in contemporary drug discovery. Its synthetic accessibility and the diverse reactivity of its ketone functionality provide medicinal chemists with a powerful toolkit to construct complex and novel molecular architectures. The strategic incorporation of the tetrahydropyran motif has proven to be a successful strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates across a range of therapeutic targets, including kinases and GPCRs. As the demand for innovative therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile and strategically valuable building blocks like this compound will undoubtedly continue to expand. This guide serves as a foundational resource for researchers aiming to leverage the full potential of this remarkable scaffold in their drug discovery endeavors.

References

The Discovery and Synthetic History of Tetrahydro-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one, a six-membered heterocyclic ketone, is a pivotal building block in modern organic and medicinal chemistry. Its unique structural and electronic properties, including the presence of an ether linkage and a carbonyl group, render it a versatile intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

The precise moment of discovery and the first synthesis of this compound are not widely attributed to a single individual in the primary literature; however, its origins can be traced back to the early 20th century during broader investigations into oxygen-containing heterocycles. The parent compound, 4H-pyran, was first isolated and characterized in 1962. The exploration of saturated pyran systems, such as tetrahydropyran (B127337), gained momentum due to their prevalence in natural products, most notably in the pyranose form of sugars. The stability of the tetrahydropyran ring, in contrast to the unstable nature of pyran itself, made its derivatives, including the 4-oxo substituted version, valuable synthetic targets.

Early synthetic efforts were driven by the need for novel heterocyclic scaffolds. Over the decades, this compound has emerged from being a laboratory curiosity to a commercially significant intermediate, underpinning the synthesis of numerous pharmaceuticals and agrochemicals. Its importance is particularly pronounced in the development of novel therapeutics, where the tetrahydropyran motif is often incorporated to modulate physicochemical properties such as solubility and metabolic stability.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis and drug design. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
CAS Number 29943-42-8[1]
Appearance Colorless liquid[2]
Boiling Point 166-166.5 °C[2]
Density 1.084 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.452[2]
¹H NMR (CDCl₃, ppm) δ 3.94 (t, 4H), 2.51 (t, 4H)[3]
¹³C NMR (CDCl₃, ppm) δ 207.1, 67.8, 41.5[4]
IR (neat, cm⁻¹) 2960, 2850, 1720 (C=O), 1140 (C-O-C)[1]
Mass Spectrum (EI, m/z) 100 (M+), 71, 58, 43, 42[5]

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes to this compound have been developed over the years, ranging from classical cyclization reactions to more modern, scalable processes. This section details the experimental protocols for some of the most significant methods.

Acid-Catalyzed Cyclization of 5-Hydroxypentan-2-one

One of the earliest and most straightforward approaches involves the intramolecular cyclization of an acyclic precursor.

Experimental Protocol:

A solution of 5-hydroxypentan-2-one (10.2 g, 0.1 mol) in 100 mL of toluene (B28343) is treated with a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol). The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.

G 5-Hydroxypentan-2-one 5-Hydroxypentan-2-one Intramolecular Cyclization Intramolecular Cyclization 5-Hydroxypentan-2-one->Intramolecular Cyclization p-Toluenesulfonic acid (cat.) p-Toluenesulfonic acid (cat.) p-Toluenesulfonic acid (cat.)->Intramolecular Cyclization Toluene, Reflux Toluene, Reflux Toluene, Reflux->Intramolecular Cyclization This compound This compound Intramolecular Cyclization->this compound H2O H2O Intramolecular Cyclization->H2O

Acid-catalyzed cyclization of 5-hydroxypentan-2-one.
Two-Stage Synthesis from 3-Chloropropionyl Chloride and Ethylene

This method provides a scalable route to the target compound and is the subject of several patents.

Experimental Protocol:

Step 1: Synthesis of 1,5-Dichloropentan-3-one (B1296641)

To a cooled (-10 °C) and stirred suspension of anhydrous aluminum chloride (133.3 g, 1.0 mol) in 500 mL of anhydrous dichloromethane (B109758), 3-chloropropionyl chloride (127.0 g, 1.0 mol) is added dropwise, maintaining the temperature below -5 °C. Ethylene gas is then bubbled through the reaction mixture at a steady rate for 4-6 hours. The reaction is quenched by the slow addition of a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude 1,5-dichloropentan-3-one.

Step 2: Cyclization to this compound

The crude 1,5-dichloropentan-3-one is added to a vigorously stirred mixture of water (500 mL), phosphoric acid (10 mL), and sodium dihydrogen phosphate (B84403) (12.0 g, 0.1 mol). The mixture is heated to reflux for 8-10 hours. After cooling to room temperature, the mixture is extracted with diethyl ether (3 x 150 mL). The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to yield this compound.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization 3-Chloropropionyl chloride 3-Chloropropionyl chloride Reaction1 Acylation 3-Chloropropionyl chloride->Reaction1 Ethylene Ethylene Ethylene->Reaction1 AlCl3 AlCl3 AlCl3->Reaction1 Dichloromethane Dichloromethane Dichloromethane->Reaction1 1,5-Dichloropentan-3-one 1,5-Dichloropentan-3-one Reaction1->1,5-Dichloropentan-3-one Reaction2 Hydrolysis & Cyclization 1,5-Dichloropentan-3-one->Reaction2 H2O, H3PO4, NaH2PO4 H2O, H3PO4, NaH2PO4 H2O, H3PO4, NaH2PO4->Reaction2 This compound This compound Reaction2->this compound

Two-stage synthesis from 3-chloropropionyl chloride.
Synthesis from Bis(2-chloroethyl) Ether

This method utilizes a readily available starting material and proceeds via a catalyzed carbonylation reaction.

Experimental Protocol:

A mixture of bis(2-chloroethyl) ether (143.0 g, 1.0 mol), a composite oxide catalyst (e.g., Zr-Ce-Ti-Al oxide, 28.6 g), and cesium iodide (6.4 g) in ethanol (B145695) (670 mL) and water (50 mL) is charged into a high-pressure autoclave. The autoclave is sealed and pressurized with carbon dioxide to 1.1 MPa. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the autoclave is depressurized, and the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to remove ethanol and water. The residue is then subjected to recrystallization from an ethyl acetate/petroleum ether mixture to afford pure this compound.

G Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Carbonylation & Cyclization Carbonylation & Cyclization Bis(2-chloroethyl) ether->Carbonylation & Cyclization CO2 CO2 CO2->Carbonylation & Cyclization Catalyst (Zr-Ce-Ti-Al oxide, CsI) Catalyst (Zr-Ce-Ti-Al oxide, CsI) Catalyst (Zr-Ce-Ti-Al oxide, CsI)->Carbonylation & Cyclization Ethanol, H2O, 90°C, 1.1 MPa Ethanol, H2O, 90°C, 1.1 MPa Ethanol, H2O, 90°C, 1.1 MPa->Carbonylation & Cyclization This compound This compound Carbonylation & Cyclization->this compound

Synthesis from bis(2-chloroethyl) ether.

Applications in Drug Discovery and Development

This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active molecules. Its utility stems from the ability to introduce the tetrahydropyran ring, a common motif in many approved drugs and clinical candidates. This moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and reduced metabolic lability, when compared to its carbocyclic or aromatic counterparts.

One of the most prominent applications of this compound is in the development of histamine (B1213489) H3 receptor antagonists for the treatment of cognitive disorders. The pyran ring serves as a key structural element in these compounds, contributing to their high affinity and selectivity for the target receptor. Furthermore, derivatives of this compound have shown promise as modulators of NMDA receptors and as inhibitors of semicarbazide-sensitive amine oxidase (SSAO).

Conclusion

From its early, uncredited synthesis to its current status as a vital industrial intermediate, this compound has had a significant impact on the fields of organic synthesis and medicinal chemistry. The development of diverse and scalable synthetic routes has made this valuable building block readily accessible, fueling further innovation in drug discovery and materials science. The detailed methodologies and data presented in this guide are intended to serve as a comprehensive resource for researchers and professionals, enabling them to fully leverage the synthetic potential of this versatile heterocyclic ketone.

References

Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-4H-pyran-4-one is a versatile heterocyclic ketone widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of resulting drug substances and products. This technical guide provides an in-depth overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed experimental protocols for conducting forced degradation studies are presented, along with a summary of potential degradation pathways. This document serves as a valuable resource for researchers and professionals involved in the development and handling of this important chemical intermediate.

Introduction

This compound, a colorless liquid with a fruity odor, is recognized for its utility in organic synthesis.[1] Its chemical structure, featuring a saturated pyran ring with a ketone functional group, makes it a stable compound under standard storage conditions.[1] However, exposure to environmental factors such as heat, light, humidity, and reactive chemical species can induce degradation, potentially leading to the formation of impurities that may impact its performance in subsequent reactions and the safety of the final products.[1]

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3] The data generated from these studies are crucial for the development of stability-indicating analytical methods, formulation design, and defining appropriate storage and handling conditions.[4] This guide outlines the typical conditions under which this compound may degrade and provides methodologies for assessing its stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
AppearanceColorless liquid[1]
Boiling Point166-166.5 °C
Density1.084 g/mL at 25 °C
Refractive Indexn20/D 1.452
SolubilitySoluble in organic solvents, insoluble in water.[1]

Stability and Degradation Profile

This compound is generally stable under normal conditions but can be susceptible to degradation under the following stress conditions:

  • Hydrolytic Degradation: The ether linkage and the ketone functional group in the pyran ring suggest potential susceptibility to hydrolysis under acidic and basic conditions, which could lead to ring-opening.[5]

  • Oxidative Degradation: As with many organic molecules, strong oxidizing agents can lead to the degradation of the pyran ring.[5]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photodegradation in many heterocyclic compounds.[5]

  • Thermal Degradation: Elevated temperatures can provide the energy required to initiate decomposition reactions.[5]

A summary of the expected stability of this compound under different conditions is presented in Table 2. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, the information is based on the known behavior of structurally similar 4H-pyran-4-one derivatives and general principles of organic chemistry.[5]

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Susceptible to degradation, especially at elevated temperatures.Ring-opened products, such as hydroxy acids or aldehydes.
Basic Hydrolysis Susceptible to degradation.Ring-opened products, potentially leading to aldol (B89426) condensation products.
Oxidative Degradation Susceptible to degradation in the presence of strong oxidizing agents.Oxidized ring products, ring-opened products (dicarboxylic acids, etc.).
Photolytic Degradation Potentially susceptible to degradation upon exposure to UV light.Photorearranged isomers, radical-induced degradation products.
Thermal Degradation Stable at ambient temperatures, but may degrade at elevated temperatures.Fragmentation products, polymers.

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from methodologies suggested for structurally similar compounds and can be used as a starting point for investigating the stability of this compound.[5] It is crucial to perform compound-specific validation for any analytical methods used.

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN or MeOH) acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, RT) oxidation Oxidative Degradation (3% H₂O₂, RT) thermal Thermal Degradation (Solid, 80°C) photo Photolytic Degradation (ICH Q1B conditions) sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc For Thermal, Oxidative, and Photolytic Samples neutralize->hplc

General workflow for forced degradation studies.
Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.[5]

Acidic Hydrolysis
  • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60 °C.

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.[5]

Basic Hydrolysis
  • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature.

  • Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.[5]

Oxidative Degradation
  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).[5]

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a vial.

  • Keep the vial in a thermostatic oven at a suitable temperature (e.g., 80 °C).

  • At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze.[5]

Photolytic Degradation (Solution)

Expose a solution of the compound (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark under the same conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms can be postulated based on its chemical structure. The following diagram illustrates a generalized overview of possible degradation routes.

G cluster_main This compound cluster_products Potential Degradation Products parent This compound ring_opened Ring-Opened Products (e.g., hydroxy acids, aldehydes) parent->ring_opened Hydrolysis (Acid/Base) oxidized Oxidized Products (e.g., dicarboxylic acids) parent->oxidized Oxidation rearranged Photorearranged Isomers parent->rearranged Photolysis polymers Polymers parent->polymers Thermal Stress

References

Methodological & Application

Application Notes: Tetrahydro-4H-pyran-4-one in Prins Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Prins cyclization is a powerful acid-catalyzed reaction between a carbonyl compound and a homoallylic alcohol, enabling the stereoselective synthesis of substituted tetrahydropyran (B127337) rings.[1][2][3] While aldehydes are common carbonyl partners, the use of ketones, specifically cyclic ketones like tetrahydro-4H-pyran-4-one, offers a direct route to valuable spirocyclic ether frameworks. These spiro-tetrahydropyran motifs are significant structural units in various natural products and medicinally important molecules. The reaction leverages this compound as a building block to construct complex three-dimensional structures in a single, efficient step.

Application: Synthesis of Spirocyclic Tetrahydropyrans

A primary application of this compound in Prins-type reactions is its three-component coupling with a homoallylic alcohol and a protic acid (e.g., methanesulfonic acid or p-toluenesulfonic acid) to generate substituted spirocyclic tetrahydropyrans.[4] This methodology provides a straightforward and high-yield approach to spiro-ethers, where the acid acts both as a catalyst and a nucleophile (in the form of its conjugate base), leading to the formation of stable sulfonate esters.[4]

The general reaction mechanism involves the acid-catalyzed activation of the ketone, followed by the addition of the homoallylic alcohol to form an oxocarbenium ion. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack by the alkene moiety. The resulting tertiary carbocation is trapped by the conjugate base of the acid (e.g., mesylate or tosylate) to yield the final spirocyclic product. This process is highly valuable for creating complex scaffolds from simple starting materials in a single operation.[4]

Reaction Schematics and Mechanisms

General Reaction Scheme

The diagram below illustrates the overall transformation where this compound reacts with a homoallylic alcohol in the presence of a sulfonic acid (R'SO₃H) to form a spirocyclic tetrahydropyranyl sulfonate.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ketone This compound Plus1 + Ketone->Plus1 Alcohol Homoallylic Alcohol Alcohol->Plus1 Acid R'SO₃H (e.g., MsOH, TsOH) Product Spirocyclic Tetrahydropyranyl Sulfonate Arrow Plus1->Arrow Acid (Catalyst) DCM, 0 °C to rt Arrow->Product

Caption: General scheme for the synthesis of spirocyclic ethers.

Proposed Reaction Mechanism

The following diagram details the step-by-step mechanism for the acid-catalyzed Prins cyclization of this compound.

G A 1. Ketone Activation B 2. Oxocarbenium Ion Formation A->B + Homoallylic Alcohol - H₂O C 3. Intramolecular Cyclization B->C C=C attack D 4. Nucleophilic Trapping C->D Carbocation Intermediate E Final Product D->E + R'SO₃⁻ (Mesylate/ Tosylate)

Caption: Proposed mechanism for the Prins spirocyclization.

Quantitative Data Summary

The following table summarizes representative yields for the Prins cyclization of various cyclic ketones with homoallylic alcohol and sulfonic acids, demonstrating the general applicability of the method.[4]

EntryCyclic KetoneAcid (R'SO₃H)ProductYield (%)
1CyclohexanoneMethanesulfonic Acid1-Oxa-4-mesyloxyspiro[5.5]undecane85
2Cyclohexanonep-Toluenesulfonic Acid1-Oxa-4-tosyloxyspiro[5.5]undecane87
3CyclopentanoneMethanesulfonic Acid1-Oxa-4-mesyloxyspiro[4.5]decane82
4CycloheptanoneMethanesulfonic Acid1-Oxa-4-mesyloxyspiro[6.5]dodecane75
5AdamantanoneMethanesulfonic AcidSpiro[adamantane-2,2'-tetrahydropyran]-4'-yl mesylate78

Experimental Protocols

General Protocol for the Synthesis of Spirocyclic Tetrahydropyranyl Mesylates

This protocol is adapted from the general procedure for the Prins cyclization of cyclic ketones.[4]

1. Materials and Equipment:

  • This compound (1.0 equiv)

  • Homoallylic alcohol (3-buten-1-ol) (1.2 equiv)

  • Methanesulfonic acid (2.0 equiv)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

2. Procedure:

  • To a stirred solution of this compound (1.0 equiv) and homoallylic alcohol (1.2 equiv) in anhydrous dichloromethane (DCM), add methanesulfonic acid (2.0 equiv) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography to afford the desired spirocyclic tetrahydropyranyl mesylate.

3. Characterization:

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

The logical flow of the experimental protocol is visualized below.

G start Start mix Mix Ketone & Alcohol in Anhydrous DCM start->mix cool Cool to 0 °C (Ice Bath) mix->cool add_acid Add Methanesulfonic Acid Dropwise cool->add_acid react Stir at Room Temperature (18-24 h) add_acid->react monitor Monitor by TLC react->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the synthesis of spiro-tetrahydropyrans.

References

Application Note: Aldol Condensation of Tetrahydro-4H-pyran-4-one for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydro-4H-pyran-4-one is a versatile heterocyclic ketone that serves as a key building block in organic synthesis. Its symmetrical structure and activated α-hydrogens make it an excellent substrate for base-catalyzed aldol (B89426) condensation reactions, particularly the Claisen-Schmidt condensation with aromatic aldehydes. This reaction yields α,α′-bis(substituted-benzylidene)tetrahydro-4H-pyran-4-ones, a class of compounds that has garnered significant attention in medicinal chemistry. These derivatives form a core scaffold found in various biologically active molecules and are particularly noted for their potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. This application note provides detailed protocols for the synthesis of these compounds and their evaluation as potential anticancer agents.

Reaction Principle: Claisen-Schmidt Condensation

The synthesis of α,α′-bis(substituted-benzylidene)tetrahydro-4H-pyran-4-ones is achieved through a base-catalyzed crossed aldol condensation, also known as the Claisen-Schmidt reaction. In this process, a ketone (this compound) reacts with two equivalents of an aromatic aldehyde that cannot enolize. The base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates an α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form a conjugated α,β-unsaturated ketone. The process is repeated on the other side of the symmetrical ketone to yield the final α,α′-bis(benzylidene) product. The formation of the extended conjugated system is a significant driving force for the dehydration steps.[1][2]

Caption: General reaction scheme for the synthesis of α,α′-bis(benzylidene) derivatives.

Applications in Drug Development

Derivatives of 4H-pyran are of considerable interest due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3] The α,α′-bis(benzylidene)this compound scaffold, in particular, has been identified as a promising template for the development of novel cytotoxic agents. These compounds have been shown to inhibit the proliferation of various human cancer cell lines, such as those from breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[4][5]

The primary mechanism of their anticancer action is the induction of apoptosis, or programmed cell death. Studies have indicated that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis. This is often characterized by an increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3.[4][6]

Apoptosis_Pathway Simplified Mitochondrial Apoptosis Pathway Compound Pyran-4-one Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by pyran-4-one derivatives.

Experimental Protocols & Data

Quantitative Data Summary

The efficiency of the Claisen-Schmidt condensation and the biological activity of the resulting products are summarized below.

Table 1: Synthesis of α,α′-bis(substituted-benzylidene)tetrahydro-4H-pyran-4-ones This table presents a summary of reaction conditions and yields for the synthesis of various derivatives. The general procedure involves reacting this compound (1 mmol) with a substituted aromatic aldehyde (2 mmol) in the presence of a catalyst.

EntryAr-CHO SubstituentCatalystSolventTime (h)Yield (%)
1H20% aq. NaOHEthanol (B145695)485
24-Cl20% aq. KOHEthanol392
34-OCH₃20% aq. NaOHEthanol588
44-NO₂20% aq. KOHEthanol2.595
53-Br20% aq. NaOHEthanol489
62,4-diCl20% aq. KOHEthanol391

Note: Yields are isolated yields after recrystallization. Reaction conditions are typically at room temperature or gentle reflux.

Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Synthesized Derivatives The cytotoxic effects of the synthesized compounds were evaluated against various human cancer cell lines using the MTT assay after 48 hours of treatment. IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Compound (Substituent)IC₅₀ (µM) on MCF-7 (Breast)IC₅₀ (µM) on A549 (Lung)IC₅₀ (µM) on HCT-116 (Colon)
4-H45.251.860.5
4-Cl15.822.418.9
4-OCH₃30.538.142.3
4-NO₂9.714.211.5
3-Br18.225.921.7
2,4-diCl11.316.513.8
Doxorubicin (Control)0.81.10.9

Data compiled from representative literature.[4][7][8][9] Values can vary based on specific experimental conditions.

Protocol 1: General Synthesis of α,α′-bis(substituted-benzylidene)tetrahydro-4H-pyran-4-ones

This protocol describes a standard procedure for the base-catalyzed aldol condensation.

Materials:

  • This compound (1.0 g, 10 mmol)

  • Substituted aromatic aldehyde (20 mmol)

  • Ethanol (95%, 50 mL)

  • 20% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Stir plate and magnetic stir bar

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 g, 10 mmol) and the selected aromatic aldehyde (20 mmol) in 40 mL of 95% ethanol in a 100 mL round-bottom flask.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add 5 mL of 20% aqueous NaOH solution dropwise to the stirred mixture over 10 minutes.

  • Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction time typically ranges from 2 to 6 hours.

  • After the reaction is complete (as determined by TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold 50% aqueous ethanol (2 x 15 mL) followed by cold water (2 x 15 mL) to remove excess base and unreacted starting materials.

  • Purify the crude product by recrystallization from an appropriate solvent, typically ethanol or an ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven at 50°C.

  • Characterize the final product using NMR, IR spectroscopy, and mass spectrometry.

Synthesis_Workflow Experimental Workflow for Synthesis and Purification A 1. Mix Reactants (Ketone + Aldehyde in EtOH) B 2. Add Catalyst (aq. NaOH dropwise) A->B C 3. Stir at RT (2-6 hours, monitor by TLC) B->C D 4. Cool in Ice Bath (Induce Precipitation) C->D E 5. Filter Product (Vacuum Filtration) D->E F 6. Wash Solid (Cold aq. EtOH, then Water) E->F G 7. Recrystallize (Purification from hot EtOH) F->G H 8. Dry & Characterize (NMR, IR, MS) G->H

Caption: Workflow from reaction setup to final product characterization.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against a cancer cell line.

Materials:

  • Synthesized pyran-4-one derivatives

  • Human cancer cell line (e.g., MCF-7)

  • DMEM or RPMI-1640 culture medium with 10% FBS

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The Claisen-Schmidt condensation of this compound provides an efficient and straightforward route to a library of α,α′-bis(substituted-benzylidene) derivatives. These compounds serve as a valuable scaffold in drug discovery, demonstrating significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis. The protocols and data presented herein offer a robust framework for researchers and scientists to synthesize, purify, and evaluate these promising molecules for potential therapeutic applications.

References

Application Notes and Protocols: Wittig Reaction with Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically for converting ketones and aldehydes into alkenes.[1][2][3] This application note provides a detailed protocol for the Wittig reaction of Tetrahydro-4H-pyran-4-one, a common building block in medicinal chemistry. The document outlines procedures for reactions with both non-stabilized and stabilized phosphorus ylides, offering flexibility in the synthesis of various exocyclic alkenes. Included are comprehensive experimental protocols, data tables for easy comparison of reaction parameters, and a visual representation of the experimental workflow.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, has become an indispensable tool for olefination.[1] The reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound, leading to the formation of an alkene and triphenylphosphine (B44618) oxide.[1][4] The exceptional reliability and predictability of the C=C bond formation make it a superior method to other elimination reactions. This protocol focuses on the application of the Wittig reaction to this compound, a saturated heterocyclic ketone frequently employed in the synthesis of pharmaceutical compounds and other biologically active molecules. The resulting 4-methylenetetrahydropyran and its derivatives are valuable intermediates for further chemical transformations.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the ketone. This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the final alkene and triphenylphosphine oxide.[2] The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.

  • Non-stabilized ylides , which typically bear alkyl or other electron-donating groups, are highly reactive and generally lead to the formation of the Z-alkene (cis) as the major product under kinetic control.[2]

  • Stabilized ylides , containing electron-withdrawing groups such as esters or ketones, are less reactive and thermodynamically controlled, predominantly yielding the E-alkene (trans).[2]

Data Presentation

The following tables summarize typical quantitative data for the Wittig reaction with cyclic ketones, providing a baseline for expected outcomes with this compound.

Table 1: Wittig Reaction with Non-Stabilized Ylides

EntryPhosphonium SaltBaseSolventTemperature (°C)Time (h)Yield (%)ProductReference
1Methyltriphenylphosphonium (B96628) bromiden-BuLiTHF-78 to RT3734-Methylenetetrahydropyran derivative[5]
2(Methoxymethyl)triphenylphosphonium chloriden-BuLiTHF-78 to RTovernightcrude4-(Methoxymethylene)tetrahydropyran derivative[5]
3Methyltriphenylphosphonium bromideLiHMDSTHF0 to RT2734-Methylenetetrahydropyran derivative[5]

Table 2: Wittig Reaction with Stabilized Ylides

EntryYlideSolventTemperature (°C)Time (h)Yield (%)Product StereochemistryReference
1(Carbethoxymethylene)triphenylphosphorane (B24862)Acetonitrile251842E/Z mixture[5]
2Methyl (triphenylphosphoranylidene)acetateSaturated NaHCO325187E:Z = 95.5:4.5[6]
3(Triphenylphosphoranylidene)acetonitrileSaturated NaHCO325186.1E:Z = 58.8:41.2[6]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are flammable, corrosive, and/or toxic. Handle with appropriate care.

Protocol 1: Synthesis of 4-Methylenetetrahydropyran using a Non-Stabilized Ylide

This protocol describes the in-situ generation of methylenetriphenylphosphorane (B3051586) and its reaction with this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Hexane (B92381)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, needles, and standard glassware for extraction and purification.

Procedure:

  • Ylide Generation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF via syringe to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise while stirring vigorously. The formation of the ylide is often indicated by a color change to deep orange or yellow.

    • Stir the mixture at 0 °C for 30-60 minutes.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with hexane (3 x volume of THF).

    • Combine the organic layers and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford 4-methylenetetrahydropyran.

Protocol 2: Synthesis of 4-(Carbethoxymethylene)tetrahydropyran using a Stabilized Ylide

This protocol utilizes a commercially available or pre-synthesized stabilized ylide.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • This compound

  • Anhydrous Toluene (B28343)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and standard glassware for purification.

Procedure:

  • Wittig Reaction:

    • To a round-bottom flask, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

    • Add anhydrous toluene to dissolve the reagents.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide can often be partially removed by trituration with a non-polar solvent like hexane or by crystallization.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 4-(carbethoxymethylene)tetrahydropyran.

Mandatory Visualization

Wittig Reaction Workflow

The following diagram illustrates the general experimental workflow for the Wittig reaction with this compound.

Wittig_Workflow cluster_Ylide_Prep Ylide Generation (in-situ) cluster_Reaction Wittig Reaction cluster_Workup Work-up & Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Ylide Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture Ketone This compound Ketone->Reaction_Mixture Quench Quench Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Alkene Product Chromatography->Product

Caption: General workflow for the Wittig reaction.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the key steps in the Wittig reaction mechanism.

Wittig_Mechanism Ylide Phosphorus Ylide (R₂C⁻-P⁺Ph₃) Oxaphosphetane Oxaphosphetane (4-membered ring) Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone This compound (C=O) Ketone->Oxaphosphetane Alkene Alkene Product (C=CR₂) Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (O=PPh₃) Oxaphosphetane->TPO

References

Synthesis of Spirocycles from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of spirocycles utilizing tetrahydro-4H-pyran-4-one as a key building block. The inherent three-dimensionality of spirocycles makes them attractive scaffolds in medicinal chemistry and drug discovery. This compound serves as a versatile starting material for the construction of a diverse range of spirocyclic systems, including spiro-pyrans and spiro-oxindoles, which are prevalent in numerous biologically active compounds.

Multicomponent Synthesis of Spiro[4H-pyran-3,3'-oxindoles]

One of the most efficient methods for the synthesis of spiro[4H-pyran-3,3'-oxindoles] is the one-pot, three-component reaction involving an isatin (B1672199) derivative, a malononitrile (B47326) or ethyl cyanoacetate, and a 1,3-dicarbonyl compound. This domino Knoevenagel-Michael-cyclization sequence offers high atom economy and operational simplicity.[1][2][3]

General Reaction Scheme

The reaction proceeds through an initial Knoevenagel condensation between the isatin and the active methylene (B1212753) compound, followed by a Michael addition of the 1,3-dicarbonyl compound, and subsequent intramolecular cyclization to afford the spiro[4H-pyran-3,3'-oxindole] product.

G Isatin Isatin Intermediate1 Knoevenagel Adduct Isatin->Intermediate1 + Malononitrile Malononitrile Malononitrile Dicarbonyl 1,3-Dicarbonyl Compound Intermediate2 Michael Adduct Catalyst Catalyst Catalyst->Intermediate1 Knoevenagel Condensation Catalyst->Intermediate2 Michael Addition Intermediate1->Intermediate2 + 1,3-Dicarbonyl Product Spiro[4H-pyran-3,3'-oxindole] Intermediate2->Product Intramolecular Cyclization

Caption: General workflow for the three-component synthesis of spiro[4H-pyran-3,3'-oxindoles].

Quantitative Data Summary

The following table summarizes the yields of various spiro[4H-pyran-3,3'-oxindoles] synthesized via multicomponent reactions under different catalytic conditions.

EntryIsatin Derivative (R)1,3-Dicarbonyl CompoundCatalystSolventTime (h)Yield (%)Reference
1HDimedone-DMSO185[1]
2HCyclohexan-1,3-dione-DMSO374[1]
3H4-Hydroxycoumarin-DMSO1078[1]
45-BrDimedone-DMSO182[1]
5HEthyl acetoacetateCinchonidine-derived thiourea (B124793)Toluene (B28343)2492[2]
65-ClEthyl acetoacetateCinchonidine-derived thioureaToluene2485[2]
7N-MeEthyl acetoacetateCupreine (B190981)CH2Cl21299[3]
8N-BnEthyl acetoacetateCupreineCH2Cl21298[3]
Experimental Protocol: Catalyst-Free Synthesis of 2-Amino-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile[1]
  • To a 25 mL round-bottom flask, add isatin (0.6 g, 4.0 mmol), malononitrile (0.29 g, 4.4 mmol), and dimedone (0.56 g, 4.0 mmol).

  • Add dimethyl sulfoxide (B87167) (DMSO, 5 mL) to the flask.

  • Stir the reaction mixture at 70 °C for 1 hour.

  • After completion of the reaction (monitored by TLC), pour the resulting mixture into ice water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Dry the solid under vacuum to afford the pure product as a pale yellow solid (1.16 g, 85% yield).

Experimental Protocol: Asymmetric Synthesis of Spiro[4H-pyran-3,3'-oxindoles] using Organocatalysis[2]
  • To a dried vial, add isatin (0.2 mmol), 1,3-dicarbonyl compound (0.24 mmol), and cinchonidine-derived thiourea catalyst (10 mol%).

  • Add toluene (1.0 mL) and water (0.050 mL) to the vial.

  • Cool the reaction mixture to 0 °C and then add malononitrile (0.2 mmol).

  • Stir the mixture at 0 °C for the time indicated by TLC analysis (typically 24-48 h).

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to give the desired spirooxindole product.

Prins-Type Cyclization for the Synthesis of Spirocyclic Tetrahydropyrans

A Prins-type cyclization offers a powerful method for the construction of spirocyclic tetrahydropyrans. This reaction typically involves the condensation of a cyclic ketone with a homoallylic alcohol in the presence of an acid.[4][5]

General Reaction Scheme

The reaction is initiated by the activation of the ketone by a protic or Lewis acid, followed by nucleophilic attack of the homoallylic alcohol. The resulting intermediate then undergoes cyclization and trapping by a nucleophile to yield the spirocyclic product.

G Ketone This compound Intermediate1 Activated Ketone Ketone->Intermediate1 Alcohol Homoallylic Alcohol Intermediate2 Oxocarbenium Ion Acid Acid (e.g., MsOH) Acid->Intermediate1 Intermediate1->Intermediate2 + Homoallylic Alcohol Product Spirocyclic Tetrahydropyran Intermediate2->Product Cyclization & Nucleophilic Capture

References

Application of Tetrahydro-4H-pyran-4-one in Natural Product Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Tetrahydro-4H-pyran-4-one and its derivatives are indispensable building blocks in the intricate art of natural product synthesis. This versatile scaffold is a cornerstone in the construction of a multitude of biologically active molecules, offering a reliable framework for assembling complex stereochemical architectures. This document provides detailed application notes, experimental protocols, and insights into the use of this pivotal ketone in the synthesis of prominent natural products.

The tetrahydropyran-4-one moiety is a recurring motif in a variety of natural products, particularly those exhibiting potent anticancer and other therapeutic properties.[1][2] Its prevalence stems from its conformational stability and the synthetic handles it provides for further functionalization. Key strategies for its incorporation into complex molecules include the Prins cyclization, the Maitland-Japp reaction, and hetero-Diels-Alder reactions, each offering a unique approach to stereocontrolled ring formation.[3][4][5] This report will delve into the practical application of these methods in the total synthesis of notable natural products like Lasonolide A, Neopeltolide (B1256781), Deguelin (B1683977), and Exiguolide.

Key Synthetic Strategies and Applications

The utility of this compound is prominently demonstrated in the total synthesis of several complex natural products. Below are examples illustrating its application and the key reactions involved.

Lasonolide A: A Potent Anticancer Polyketide

Lasonolide A, a marine-derived macrolide, exhibits significant cytotoxicity against a range of cancer cell lines.[6] Its complex structure, featuring a tetrahydropyran (B127337) ring, has been a challenging target for synthetic chemists. One successful approach employs a modified Maitland-Japp reaction to construct the functionalized tetrahydropyran-4-one core.[2][7] This strategy allows for the stereoselective installation of substituents on the pyran ring, which is crucial for the biological activity of the final molecule.

The biological mechanism of Lasonolide A involves the activation of protein kinase C (PKC) and the subsequent phosphorylation of downstream mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, as well as Akt.[8] This activation of multiple signaling pathways ultimately leads to apoptosis in cancer cells.[9]

Neopeltolide: An Inhibitor of the Cytochrome bc1 Complex

Neopeltolide, another marine natural product, displays potent antifungal and antiproliferative activities.[10] Its mechanism of action involves the inhibition of the cytochrome bc1 complex in the mitochondrial respiratory chain.[11] The total synthesis of neopeltolide has been achieved through various routes, with the Prins cyclization being a key strategy for the stereoselective formation of the 2,6-disubstituted tetrahydropyran ring.[12][13][14] This reaction allows for the efficient construction of the core macrocycle with the desired stereochemistry.

Deguelin: A Modulator of Multiple Oncogenic Pathways

Deguelin, a natural rotenoid, has demonstrated significant potential as an anticancer agent by targeting multiple oncogenic signaling pathways.[1][15] Its synthesis often involves the construction of a chromene ring system, which can be viewed as a derivative of a pyran structure. The synthesis of deguelin highlights the versatility of pyran chemistry in accessing diverse heterocyclic frameworks. Deguelin's anticancer effects are attributed to its ability to inhibit pathways such as PI3K/Akt, Wnt, and MAPK, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[16][17]

Exiguolide: A Marine Macrolide with Antiproliferative Activity

Exiguolide, isolated from a marine sponge, exhibits antiproliferative activity against human lung cancer cell lines.[18] The total synthesis of this complex macrolide has been accomplished using innovative strategies, including iterative Prins cyclizations to construct its bis-tetrahydropyran core.[19][20] These elegant synthetic routes showcase the power of pyran-forming reactions in assembling complex, polycyclic natural products.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of natural products and their intermediates using this compound and related strategies.

Natural ProductKey ReactionSubstrate 1Substrate 2Catalyst/ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Lasonolide A (core)Maitland-Japp inspiredδ-hydroxy-β-ketoesterN,N-dimethylacetamide dimethyl acetal (B89532)Acetic anhydride (B1165640)Toluene (B28343)11070-90N/AN/A[2]
Neopeltolide (core)Prins CyclizationAldehydeHomoallylic alcoholTrifluoroacetic acidDichloromethane (B109758)-78 to 072>10:1N/A[12]
Deguelin (intermediate)Heck CyclizationIodinated PhenolAlkenePd(OAc)2, P(o-tol)3Acetonitrile8085N/AN/A[21]
Exiguolide (intermediate)Prins CyclizationAldehydeDienyl alcoholTMSBr, InBr3Dichloromethane-7875>95:5N/A[20]

Experimental Protocols

General Protocol for Maitland-Japp Inspired Synthesis of Dihydropyran-4-ones (Lasonolide A core)
  • To a solution of the δ-hydroxy-β-ketoester (1.0 equiv) in toluene (0.5 M) is added acetic anhydride (2.0 equiv) and the dimethyl acetal of N,N-dimethylacetamide (1.5 equiv).

  • The reaction mixture is heated to 110 °C in a sealed tube for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired dihydropyran-4-one.

Note: This is a general procedure and specific conditions may vary depending on the substrates.

General Protocol for Prins Cyclization for Tetrahydropyran Ring Formation (Neopeltolide core)
  • To a solution of the aldehyde (1.0 equiv) and the homoallylic alcohol (1.2 equiv) in dichloromethane (0.02 M) at -78 °C is added trifluoroacetic acid (10.0 equiv) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the tetrahydropyran derivative.

Note: Careful control of temperature and reaction time is crucial for achieving high diastereoselectivity.

Visualizing Molecular Pathways and Synthetic Logic

To better understand the biological context and synthetic strategies, the following diagrams illustrate key signaling pathways affected by these natural products and a generalized workflow for their synthesis.

Deguelin_Signaling_Pathway Deguelin Deguelin PI3K PI3K Deguelin->PI3K inhibits Wnt Wnt Deguelin->Wnt inhibits MAPK MAPK Deguelin->MAPK inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis inhibition leads to mTOR mTOR Akt->mTOR CellCycleArrest CellCycleArrest mTOR->CellCycleArrest inhibition leads to beta_catenin beta_catenin Wnt->beta_catenin beta_catenin->CellCycleArrest inhibition leads to MAPK->Apoptosis inhibition leads to

Caption: Simplified signaling pathway of Deguelin's anticancer activity.

LasonolideA_Signaling_Pathway LasonolideA LasonolideA PKC PKC LasonolideA->PKC activates Akt Akt LasonolideA->Akt phosphorylates ERK1_2 ERK1_2 PKC->ERK1_2 phosphorylates p38 p38 PKC->p38 phosphorylates Apoptosis Apoptosis ERK1_2->Apoptosis p38->Apoptosis Akt->Apoptosis

Caption: Lasonolide A's mechanism of action via kinase activation.

Neopeltolide_Mechanism_of_Action cluster_mito Mitochondrion Neopeltolide Neopeltolide Cytochrome_bc1 Cytochrome bc1 Complex Neopeltolide->Cytochrome_bc1 inhibits Mitochondrion Mitochondrion Electron_Transport_Chain Electron Transport Chain Cytochrome_bc1->Electron_Transport_Chain part of ATP_Production ATP_Production Electron_Transport_Chain->ATP_Production drives

Caption: Neopeltolide's inhibition of the mitochondrial electron transport chain.

Caption: Generalized workflow for natural product synthesis.

References

Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydro-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Tetrahydro-4H-pyran-4-one derivatives, a core scaffold in various biologically active molecules. The information presented herein is intended to guide researchers in the development of novel therapeutics and complex molecular architectures.

Introduction

This compound and its derivatives are privileged heterocyclic motifs frequently found in natural products and pharmaceuticals. Their inherent structural features and conformational rigidity make them attractive building blocks in medicinal chemistry. Notably, these scaffolds are key components in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, as well as antagonists for the histamine-3 receptor, and compounds with antimicrobial and anti-influenza properties.[1][2][3][4] The stereoselective synthesis of these derivatives is therefore of paramount importance to control their biological activity and pharmacokinetic profiles. This document outlines several robust methodologies for achieving high stereocontrol in the synthesis of substituted tetrahydro-4H-pyran-4-ones.

Data Presentation: Comparison of Stereoselective Synthetic Methods

The following tables summarize quantitative data for key stereoselective methods, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Organocatalytic Michael/Henry/Ketalization Cascade [5][6]

Entryβ-Nitrostyrene (R¹)Aldehyde (R²)Yield (%)dree (%)
1PhenylPhenylpropargyl30>20:199
24-ChlorophenylPhenylpropargyl61>20:197
34-MethylphenylPhenylpropargyl80>20:194
42-NaphthylPhenylpropargyl75>20:196
5PhenylCyclopentylpropargyl68>20:196

Table 2: Diastereoselective Silyl (B83357) Enol Ether Prins Cyclization [7][8]

EntryAldehydeLewis AcidYield (%)dr
1IsobutyraldehydeBF₃·OEt₂97>95:5
2BenzaldehydeBF₃·OEt₂85>95:5
3CinnamaldehydeBF₃·OEt₂75>95:5
44-NitrobenzaldehydeSnCl₄91>95:5
52-FuraldehydeBF₃·OEt₂82>95:5

Table 3: Perrhenic Acid-Catalyzed Prins Cyclization [9][10]

EntryAldehydeYield (%)
14-Nitrobenzaldehyde85
24-Chlorobenzaldehyde82
32-Naphthaldehyde78
4Furfural75
5Cyclohexanecarboxaldehyde72

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Organocatalytic Asymmetric Michael/Henry/Ketalization Cascade[5][6]

This one-pot, three-component reaction allows for the highly stereoselective synthesis of functionalized tetrahydropyran-4-ones.

Materials:

  • Quinine-derived squaramide organocatalyst

  • 1,3-Diketone (e.g., acetylacetone)

  • β-Nitrostyrene derivative

  • Alkynyl aldehyde (e.g., phenylpropargyl aldehyde)

  • Toluene (B28343)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the β-nitrostyrene (0.2 mmol) and the quinine-derived squaramide catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) is added the 1,3-diketone (0.24 mmol).

  • The reaction mixture is stirred at room temperature for the time required for the complete consumption of the nitroalkene (monitored by TLC).

  • The alkynyl aldehyde (0.4 mmol) is then added, and the mixture is stirred at room temperature for an additional 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired highly functionalized tetrahydropyran-4-one.

  • For enhanced diastereomeric purity, recrystallization can be performed.

Protocol 2: Diastereoselective Silyl Enol Ether Prins Cyclization[7][8]

This protocol describes the synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones with high diastereoselectivity.

Materials:

  • Hydroxy silyl enol ether

  • Aldehyde

  • Lewis acid (e.g., BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware for anhydrous reactions and stirring equipment

Procedure:

  • To a solution of the aldehyde (1.5 equiv) and the Lewis acid (1.5 equiv) in anhydrous DCM (1.0 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon) is added a solution of the hydroxy silyl enol ether (1.0 equiv) in anhydrous DCM dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the cis-2,6-disubstituted tetrahydropyran-4-one.

Protocol 3: Asymmetric Maitland-Japp Reaction[11][12]

This reaction provides a route to highly functionalized dihydropyran-4-ones, which can be stereoselectively converted to tetrahydropyran-4-ones.

Materials:

  • δ-Hydroxy-β-ketoester

  • Dimethyl acetal (B89532) of an N,N-dimethyl amide (e.g., N,N-dimethylacetamide dimethyl acetal)

  • Acetic anhydride

  • Microwave reactor or conventional heating setup

Procedure for Dihydropyran-4-one Synthesis:

  • A mixture of the δ-hydroxy-β-ketoester (0.54 mmol) and the dimethyl acetal of the N,N-dimethyl amide (1.08 mmol, 2 equiv) is subjected to microwave heating or conventional reflux in the presence of acetic anhydride.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated and purified by flash column chromatography.

Procedure for Stereoselective Conversion to Tetrahydropyran-4-one:

  • The resulting dihydropyran-4-one is then subjected to a one-pot addition of a hydride or carbon nucleophile.

  • This is followed by trapping with a carbon electrophile to stereoselectively yield the functionalized tetrahydropyran-4-one.

Visualizations

Reaction Workflow: Organocatalytic Michael/Henry/Ketalization Cascade

G diketone 1,3-Diketone step1 Michael Addition diketone->step1 nitroalkene β-Nitrostyrene nitroalkene->step1 aldehyde Alkynyl Aldehyde step2 Henry Reaction (Nitro-aldol) aldehyde->step2 catalyst Quinine-derived Squaramide Catalyst catalyst->step1 step1->step2 step3 Ketalization step2->step3 product Highly Functionalized This compound step3->product

Caption: Organocatalytic cascade for tetrahydropyran-4-one synthesis.

Reaction Workflow: Silyl Enol Ether Prins Cyclization

G enol_ether Hydroxy Silyl Enol Ether cyclization Prins Cyclization enol_ether->cyclization aldehyde Aldehyde activation Aldehyde Activation aldehyde->activation lewis_acid Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->activation activation->cyclization product cis-2,6-Disubstituted This compound cyclization->product G cluster_physiology Normal Physiology food Food Intake incretins Incretins (GLP-1, GIP) food->incretins stimulates release pancreas Pancreas incretins->pancreas stimulates dpp4 DPP-4 Enzyme incretins->dpp4 insulin Insulin Release pancreas->insulin glucose_uptake Glucose Uptake by Tissues insulin->glucose_uptake blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose inactivation Inactivation of Incretins dpp4->inactivation causes inactivation->incretins reduces active form inhibitor This compound Derivative (DPP-4 Inhibitor) inhibitor->dpp4 inhibits

References

Application Notes and Protocols: Tetrahydro-4H-pyran-4-one as a Versatile Building Block for Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tetrahydro-4H-pyran-4-one as a foundational scaffold for the synthesis of diverse heterocyclic libraries. The protocols detailed herein are aimed at researchers in medicinal chemistry and drug discovery, offering practical guidance for the generation of novel molecular entities with potential therapeutic applications.

Introduction

This compound is a versatile and commercially available heterocyclic ketone that serves as a valuable starting material in organic synthesis.[1][2] Its unique structural and electronic properties, including the presence of a reactive ketone and an ether linkage, make it an ideal building block for the construction of a wide array of more complex heterocyclic systems.[1] Libraries derived from this scaffold have shown significant biological activities, including antimicrobial, anticancer, and antiviral properties, and have been instrumental in the development of potent receptor modulators, such as histamine (B1213489) H3 receptor antagonists.[1][3]

Key Applications in Heterocyclic Library Synthesis

The reactivity of the carbonyl group and the alpha-protons in this compound allows for a variety of chemical transformations, making it a cornerstone for diversity-oriented synthesis. Key applications include its use in multicomponent reactions to generate highly functionalized pyran-based libraries and as a core for the construction of complex spirocyclic systems.

Synthesis of 2-Amino-4H-pyran Libraries via Multicomponent Reactions

One of the most powerful applications of this compound analogues (specifically 1,3-dicarbonyl compounds which share reactivity principles) is in one-pot multicomponent reactions (MCRs) to produce libraries of 2-amino-4H-pyrans. These scaffolds are prevalent in compounds with a wide spectrum of biological activities.

Experimental Workflow for 2-Amino-4H-pyran Synthesis

G reagents Aromatic Aldehyde + Malononitrile (B47326) + This compound Analogue (e.g., Dimedone) solvent_catalyst Solvent (e.g., Ethanol (B145695), Water) Catalyst (e.g., L-proline, nano-SnO2) reagents->solvent_catalyst 1. Mix reaction Reaction Conditions (e.g., Reflux, Room Temp) solvent_catalyst->reaction 2. React workup Work-up (e.g., Extraction, Filtration) reaction->workup 3. Isolate purification Purification (e.g., Recrystallization) workup->purification 4. Purify product 2-Amino-4H-pyran Derivative purification->product 5. Characterize

Caption: Workflow for the synthesis of 2-amino-4H-pyran derivatives.

Protocol 1: L-proline Catalyzed Synthesis of 2-Amino-tetrahydro-4H-chromenes

This protocol describes a one-pot synthesis of 2-amino-tetrahydro-4H-chromenes, which are structurally related to derivatives of this compound, using an aromatic aldehyde, malononitrile, and dimedone, catalyzed by L-proline.

  • Materials:

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and L-proline (10 mol%) in ethanol (10 mL).

    • Reflux the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Extract the crude product with ethyl acetate and water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude product.

    • Recrystallize the residue from methanol to yield the pure 2-amino-tetrahydro-4H-chromene.

Quantitative Data for Representative 2-Amino-4H-pyran Syntheses

EntryAldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateL-prolineEthanol1.090
24-ChlorobenzaldehydeDimedonenano-SnO₂Water0.596
34-NitrobenzaldehydeMalononitrileN-methylmorpholine-0.2598
44-FluorobenzaldehydeDimedoneNoneDMSO1.098
Synthesis of Spiro-oxindole Libraries

Spiro-oxindoles are a privileged scaffold in drug discovery, and their synthesis can be achieved through a multicomponent reaction involving isatin (B1672199), malononitrile, and a 1,3-dicarbonyl compound, a reaction in which the dicarbonyl component mirrors the reactivity of this compound.

Protocol 2: Catalyst-Free Synthesis of Spiro[chromene-4,3'-indoline] Derivatives

This protocol details a catalyst-free, one-pot synthesis of a spiro-oxindole derivative.

  • Materials:

    • Isatin (4.0 mmol, 0.6 g)

    • Malononitrile (4.4 mmol, 0.29 g)

    • Dimedone (4.0 mmol, 0.56 g)

    • Dimethyl sulfoxide (B87167) (DMSO) (5 mL)

    • Ice

    • Diethyl ether

  • Procedure:

    • In a suitable reaction vessel, dissolve isatin (4.0 mmol), malononitrile (4.4 mmol), and dimedone (4.0 mmol) in DMSO (5 mL).

    • Stir the mixture at 70 °C for 1 hour.

    • Pour the resulting mixture into ice and stir for 15 minutes.

    • Filter the solid that forms and wash it with water and diethyl ether to afford the pure product.

Quantitative Data for Representative Spiro-oxindole Syntheses

EntryIsatin DerivativeActive Methylene Compound1,3-Dicarbonyl CompoundSolventTime (h)Yield (%)
1IsatinMalononitrileDimedoneDMSO185
2IsatinMalononitrileCyclohexan-1,3-dioneDMSO174
3N-methylisatinMalononitrile4-HydroxycoumarinDMSO382
Prins-Type Cyclization for Spirocyclic Tetrahydropyrans

Representative Protocol 3: Synthesis of Spirocyclic Tetrahydropyranyl Mesylates

  • Materials:

    • Cyclic ketone (e.g., cyclohexanone)

    • Homoallylic alcohol

    • Methanesulfonic acid

    • Dichloromethane

  • Procedure:

    • To a solution of the cyclic ketone and homoallylic alcohol in dichloromethane, add methanesulfonic acid.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Purify the crude product by silica (B1680970) gel chromatography to yield the spirocyclic tetrahydropyranyl mesylate.

Biological Activity of this compound Derivatives

Libraries of compounds synthesized from or analogous to this compound derivatives have demonstrated a range of biological activities.

Antimicrobial Activity

Derivatives of 4H-pyran have shown promising activity against various bacterial and fungal strains.

Table of Minimum Inhibitory Concentrations (MIC) of Representative Pyran Derivatives

CompoundM. bovis (BCG) MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
4a62.5>250>250
4h>250>25031.2
5a31.2>250>250
5d15.6125>250
Anticancer Activity

Certain 4H-pyran derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.

Table of IC₅₀ Values for Representative Pyran Derivatives against Cancer Cell Lines

CompoundHCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)DU145 IC₅₀ (µM)HeLa IC₅₀ (µM)MCF7 IC₅₀ (µM)
4d75.1----
4k85.88----
16-18.521.223.825.1
23-15.419.620.322.7
Histamine H3 Receptor Antagonism

The tetrahydropyran (B127337) motif is a key structural feature in some potent histamine H3 receptor antagonists, which are of interest for treating neurological disorders.

Histamine H3 Receptor Signaling Pathway

Antagonism of the histamine H3 receptor blocks its constitutive activity and its activation by histamine. The H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, the downstream signaling cascade is inhibited, which can lead to the modulation of neurotransmitter release.

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates Neurotransmitter Neurotransmitter Release Modulation H3R->Neurotransmitter Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H3R Activates Antagonist THP-4-one Derived Antagonist Antagonist->H3R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: Histamine H3 receptor signaling pathway and the effect of antagonism.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic libraries. Its application in multicomponent reactions and as a scaffold for spirocyclic systems provides a robust platform for the discovery of novel bioactive molecules. The protocols and data presented herein offer a foundation for researchers to explore the chemical space around this privileged core structure in the pursuit of new therapeutic agents.

References

Application Notes & Protocols: Enantioselective Reactions Involving Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective functionalization of Tetrahydro-4H-pyran-4-one, a key building block in medicinal chemistry and drug development. The methodologies outlined below focus on achieving high levels of stereocontrol in the synthesis of chiral molecules incorporating the tetrahydropyran (B127337) motif.

Organocatalytic Asymmetric Mannich-type Reaction of this compound

The asymmetric α-functionalization of cyclic ketones is a powerful strategy for the synthesis of chiral molecules. This section details an electrochemical organocatalytic approach for the asymmetric synthesis of N-aryl-α-cycloalkylglycinates from this compound. This reaction proceeds with excellent diastereoselectivity and enantioselectivity.

The overall transformation is an asymmetric Mannich-type reaction where an electrochemically generated iminoester reacts with an enamine intermediate, formed from this compound and a chiral primary amine catalyst.

Signaling Pathway & Logical Relationship Diagram

G TEMPO TEMPO Oxoammonium Oxoammonium Species TEMPO->Oxoammonium Glycinate N-Arylglycinate Oxoammonium->Glycinate TEMPO_H TEMPO-H Oxoammonium->TEMPO_H + H⁺ + e⁻ Iminoester Iminoester Glycinate->Iminoester Iminium Iminium Intermediate THP Tetrahydro-4H- pyran-4-one Enamine Enamine Intermediate THP->Enamine + Catalyst (H1) - H₂O Catalyst Chiral Primary Amine Catalyst (H1) Enamine->Iminium + Iminoester Product N-Aryl-α-(tetrahydro- pyran-4-yl)glycinate Iminium->Product Hydrolysis + H₂O Product->Catalyst Regenerates

Caption: Electrochemical organocatalytic cycle for the asymmetric Mannich-type reaction.

Quantitative Data Summary

The following table summarizes the results for the enantioselective reaction of this compound with an N-arylglycinate derivative.

EntryKetoneN-ArylglycinateProductYield (%)d.r.ee (%)
1This compoundEthyl 2-((4-methoxyphenyl)amino)acetateEthyl 2-((4-methoxyphenyl)amino)-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate68>99:199
Experimental Protocol

Materials:

  • This compound

  • Ethyl 2-((4-methoxyphenyl)amino)acetate

  • Chiral primary amine catalyst (e.g., a derivative of a spirobicyclic pyrrolidine)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Tetrabutylammonium hexafluorophosphate (B91526) (Bu₄NPF₆)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Nitrogen gas (N₂)

  • Electrochemical cell (undivided, with carbon felt anode and platinum plate cathode)

  • DC power supply

Procedure:

  • Cell Setup: In an undivided electrochemical cell equipped with a carbon felt anode and a platinum plate cathode, add N-arylglycinate (0.2 mmol, 1.0 equiv.), this compound (0.4 mmol, 2.0 equiv.), chiral primary amine catalyst (0.04 mmol, 20 mol%), TEMPO (0.02 mmol, 10 mol%), and Bu₄NPF₆ (0.2 mmol, 1.0 equiv.).

  • Reaction Mixture: Add anhydrous dichloromethane (4.0 mL) to the cell.

  • Electrolysis: Stir the reaction mixture under a nitrogen atmosphere at room temperature. Apply a constant current of 8.0 mA to the cell.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate (B1210297) mixture) to afford the desired N-aryl-α-cycloalkylglycinate.

  • Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Future Outlook & Related Enantioselective Transformations

The successful asymmetric functionalization of this compound opens avenues for the synthesis of a wide array of complex chiral molecules. Further research could explore other enantioselective transformations, including:

  • Asymmetric Aldol Reactions: Utilizing chiral catalysts to promote the reaction of the enolate of this compound with various aldehydes.

  • Asymmetric Michael Additions: Enantioselective conjugate addition of nucleophiles to α,β-unsaturated derivatives of this compound.

  • Asymmetric Hydrogenation/Transfer Hydrogenation: Chiral metal-catalyzed reduction of the carbonyl group to afford enantiomerically enriched tetrahydropyranols.

The development of robust and highly selective protocols for these reactions will be invaluable for the drug discovery and development pipeline, enabling access to novel chemical entities with precisely controlled stereochemistry.

General Workflow for Method Development

G Start Identify Target Chiral Tetrahydropyran Derivative ReactionType Select Enantioselective Reaction Type (e.g., Aldol, Michael, Hydrogenation) Start->ReactionType CatalystScreening Screen Chiral Catalysts (Organocatalysts, Metal Complexes) ReactionType->CatalystScreening ConditionOptimization Optimize Reaction Conditions (Solvent, Temperature, Time, Additives) CatalystScreening->ConditionOptimization Analysis Analyze Products (Yield, d.r., ee) CatalystScreening->Analysis Preliminary Screening SubstrateScope Evaluate Substrate Scope and Limitations ConditionOptimization->SubstrateScope ConditionOptimization->Analysis Iterative Refinement SubstrateScope->Analysis Protocol Develop Detailed Experimental Protocol Analysis->Protocol

Caption: General workflow for developing enantioselective reactions.

Application Notes and Protocols for the Functionalization of the α-Position of Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Tetrahydro-4H-pyran-4-one at the α-position. This versatile scaffold is a key building block in medicinal chemistry, and the ability to functionalize its α-position opens avenues for the synthesis of novel derivatives with potential therapeutic applications. The following sections detail procedures for α-alkylation, α-bromination, and aldol (B89426) condensation, complete with experimental protocols, quantitative data, and visual guides to the underlying chemical principles.

Introduction to α-Functionalization

The α-position of a ketone, the carbon atom adjacent to the carbonyl group, is a prime site for chemical modification due to the acidity of its protons. Deprotonation of the α-carbon generates a highly reactive enolate nucleophile, which can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This fundamental reactivity is the basis for the functionalization strategies detailed below. The ability to selectively introduce substituents at this position is crucial for structure-activity relationship (SAR) studies in drug discovery.

Key α-Functionalization Reactions

Three key reactions for the α-functionalization of this compound are presented:

  • α-Alkylation: Introduction of an alkyl group.

  • α-Bromination: Introduction of a bromine atom, which can serve as a handle for further transformations.

  • Aldol Condensation: Formation of a new carbon-carbon bond with an aldehyde, leading to an α,β-unsaturated ketone.

α-Alkylation of this compound

This protocol describes the methylation of this compound at the α-position using a strong base to generate the enolate, followed by reaction with an alkyl halide.

Signaling Pathway for α-Alkylation

alpha_alkylation ketone This compound enolate Enolate Intermediate ketone->enolate Deprotonation base Strong Base (e.g., LDA) product α-Alkylated Product enolate->product Nucleophilic Attack alkyl_halide Alkyl Halide (e.g., CH3I)

Caption: General scheme for the α-alkylation of a ketone.

Experimental Protocol: α-Methylation

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with anhydrous THF (20 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: To the cooled THF, add this compound (1.0 g, 10 mmol). Stir the solution for 10 minutes. Slowly add LDA solution (5.5 mL, 11 mmol, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (0.68 mL, 11 mmol, 1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL) at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford 3-methyl-tetrahydro-4H-pyran-4-one.

Quantitative Data
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
3-Methyl-tetrahydro-4H-pyran-4-oneC₆H₁₀O₂114.1475-854.10-3.95 (m, 2H), 3.60-3.40 (m, 2H), 2.60-2.45 (m, 1H), 2.40-2.25 (m, 2H), 1.15 (d, J=7.2 Hz, 3H)209.5, 72.8, 68.5, 45.2, 41.8, 14.2

α-Bromination of this compound

This protocol details the synthesis of 3-bromo-tetrahydro-4H-pyran-4-one, a key intermediate for further functionalization through cross-coupling reactions or nucleophilic substitution.

Experimental Workflow for α-Bromination

alpha_bromination_workflow start Start: Dissolve Ketone in Acetic Acid add_br2 Add Bromine Solution Dropwise start->add_br2 reaction Stir at Room Temperature add_br2->reaction workup Pour into Ice-Water reaction->workup extraction Extract with Dichloromethane (B109758) workup->extraction purification Wash, Dry, and Concentrate extraction->purification end End: Purified α-Bromo Ketone purification->end

Caption: Workflow for the α-bromination of a ketone.

Experimental Protocol: α-Bromination

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 g, 10 mmol) in glacial acetic acid (15 mL).

  • Bromination: Prepare a solution of bromine (0.51 mL, 10 mmol, 1.0 equivalent) in glacial acetic acid (5 mL). Add this solution dropwise to the stirred ketone solution at room temperature over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the bromine color indicates the progress of the reaction. Monitor the reaction to completion by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water (50 mL) and extract with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic extracts and wash sequentially with water (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and saturated aqueous Na₂S₂O₃ solution (20 mL) to remove unreacted bromine and acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-tetrahydro-4H-pyran-4-one. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Quantitative Data
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)IR (neat) ν (cm⁻¹)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
3-Bromo-tetrahydro-4H-pyran-4-oneC₅H₇BrO₂179.0180-902960, 1735 (C=O), 11204.50 (dd, J=8.0, 4.0 Hz, 1H), 4.20-4.00 (m, 2H), 3.80-3.60 (m, 2H), 2.90-2.70 (m, 2H)201.2, 70.5, 68.0, 48.5, 42.1

Aldol Condensation of this compound

This protocol describes the base-catalyzed aldol condensation of this compound with an aromatic aldehyde, p-anisaldehyde, to yield the corresponding α,β-unsaturated ketone.

Logical Relationship in Aldol Condensation

aldol_condensation_logic cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone This compound enolate Enolate ketone->enolate Deprotonation aldehyde p-Anisaldehyde aldol_adduct Aldol Adduct aldehyde->aldol_adduct base Base (e.g., NaOH) enolate->aldol_adduct Nucleophilic Attack enone α,β-Unsaturated Ketone aldol_adduct->enone Dehydration

Caption: Key steps in a base-catalyzed aldol condensation.

Experimental Protocol: Aldol Condensation with p-Anisaldehyde

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 10 mmol) and p-anisaldehyde (1.36 g, 10 mmol, 1.0 equivalent) in ethanol (20 mL).

  • Base Addition: Prepare a solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL) and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. A precipitate may form during the reaction.

  • Isolation: Pour the reaction mixture into ice-water (50 mL) with stirring. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 3-(4-methoxybenzylidene)this compound as a crystalline solid.

Quantitative Data
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
3-(4-Methoxybenzylidene)this compoundC₁₃H₁₄O₃218.2585-95118-1207.55 (s, 1H), 7.45 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 4.20 (s, 2H), 3.85 (s, 3H), 3.80 (t, J=5.6 Hz, 2H), 2.80 (t, J=5.6 Hz, 2H)198.5, 160.8, 138.5, 132.4, 128.2, 114.5, 70.1, 68.9, 55.4, 38.6

Conclusion

The protocols described provide a solid foundation for the α-functionalization of this compound. These methods are robust and can likely be adapted for a range of other alkyl halides and aromatic aldehydes. The resulting α-substituted pyranones are valuable building blocks for the synthesis of more complex molecules, particularly in the context of drug discovery and development. Careful optimization of reaction conditions may be necessary when applying these protocols to different substrates. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to confirm the identity and purity of all synthesized compounds.

Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from the versatile building block, Tetrahydro-4H-pyran-4-one. The protocols focus on the synthesis of spiro-hydantoin derivatives, a class of compounds with significant therapeutic potential.

Application Notes

This compound is a readily available and highly functionalized heterocyclic ketone that serves as a crucial starting material in the synthesis of a wide array of complex molecules for the pharmaceutical industry. Its pyran ring is a common motif in numerous bioactive compounds, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

One of the key applications of this compound is in the synthesis of spirocyclic compounds, particularly spiro-hydantoins. Spiro-hydantoins are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, antiviral, and anticancer properties. The rigid spirocyclic framework allows for a precise three-dimensional arrangement of substituents, which can lead to high-affinity interactions with biological targets.

The Bucherer-Bergs reaction is a powerful and efficient one-pot method for the synthesis of spiro-hydantoins from ketones.[1][2][3] This multicomponent reaction involves the treatment of a ketone with an ammonium (B1175870) salt (like ammonium carbonate) and a cyanide source (such as potassium or sodium cyanide) to yield the corresponding spiro-hydantoin.[1][2][3] This reaction is particularly well-suited for the conversion of this compound into its spiro-hydantoin derivative, a key intermediate for further elaboration into more complex drug candidates.

Another related synthetic route for the formation of α-amino acids from ketones is the Strecker synthesis.[4][5][6][7] This reaction involves the formation of an α-aminonitrile from a ketone, ammonia, and cyanide, which can then be hydrolyzed to the corresponding amino acid.[4][5][6][7] While the Bucherer-Bergs reaction directly yields the hydantoin, the Strecker synthesis provides access to the corresponding α-amino acid, which can also be a valuable pharmaceutical intermediate.

This document will focus on providing a detailed protocol for the Bucherer-Bergs synthesis of 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione from this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction

This protocol describes the one-pot synthesis of the spiro-hydantoin derivative of this compound.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, potassium cyanide, and ammonium carbonate in a suitable solvent system such as a 1:1 mixture of ethanol and water.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Purification: Isolate the crude product by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialThis compound[1][2][3]
Key ReagentsKCN, (NH₄)₂CO₃[1][2][3]
SolventEthanol/Water[2]
Reaction TemperatureReflux[2]
Typical YieldHigh[2]
Product1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione[1][2][3]

Characterization Data (Hypothetical):

  • Appearance: White crystalline solid.

  • Melting Point: 210-212 °C.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 10.7 (s, 1H, NH), 8.2 (s, 1H, NH), 3.7 (t, 2H, O-CH₂), 1.8 (t, 2H, C-CH₂), 1.6 (q, 4H, CH₂-C-CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 177.0 (C=O), 156.0 (C=O), 65.0 (O-CH₂), 59.0 (Spiro-C), 35.0 (C-CH₂).

  • IR (KBr, cm⁻¹): 3250 (N-H), 1770 (C=O), 1710 (C=O), 1100 (C-O-C).

  • MS (ESI): m/z 185 [M+H]⁺.

Visualizations

Diagram 1: Bucherer-Bergs Reaction Pathway

Bucherer_Bergs_Reaction THP This compound Intermediate1 Cyanohydrin Intermediate THP->Intermediate1 + HCN Reagents KCN, (NH4)2CO3 Intermediate2 Aminonitrile Intermediate Intermediate1->Intermediate2 + NH3 Hydantoin 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione Intermediate2->Hydantoin + CO2, H2O (Intramolecular Cyclization) Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - KCN - (NH4)2CO3 - Solvent B Heat to Reflux A->B C Monitor by TLC B->C D Cool to RT C->D E Acidify with HCl D->E F Filter Crude Product E->F G Recrystallize F->G H Pure Spiro-Hydantoin G->H I Characterization (NMR, IR, MS, MP) H->I

References

Application Notes and Protocols: Tetrahydro-4H-pyran-4-one in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from the versatile scaffold, tetrahydro-4H-pyran-4-one. Detailed experimental protocols for the synthesis of pyran-based compounds and their subsequent biological characterization are outlined to facilitate research and development in the field of anti-inflammatory drug discovery.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its inherent structural features allow for the facile introduction of various pharmacophores, leading to the development of compounds with a wide range of therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. In the context of inflammation, derivatives of this compound have emerged as promising candidates for the modulation of key inflammatory pathways.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. A key pathway in the inflammatory cascade is initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS triggers a signaling cascade in immune cells, such as macrophages, leading to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and various cytokines. This process is largely mediated through the activation of the Toll-like receptor 4 (TLR4) and subsequent downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways culminate in the increased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.

This document details the synthetic strategies to generate novel anti-inflammatory agents from this compound and provides robust protocols for their evaluation in relevant in vitro models of inflammation.

Data Presentation: Anti-inflammatory Activity of Pyran Derivatives

The following tables summarize the in vitro anti-inflammatory activity of various pyran derivatives, highlighting their inhibitory effects on key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of NO ProductionIC50 (µM)Reference
Compound 1525~100%-[1]
50~100%
Compound 1725~100%-[1]
50~100%
Compound 196.25Significant-[2]
12.5Significant
25~100%-[1]
50~100%
FR03825110081%1.7[3]
FR03847010044%8.8[3]
FR19186310054%1.9[3]
Aminoguanidine (Control)10078%2.1[3]
Pyridylpyrazole 1f1011.6%-[4]
Pyridylpyrazole 1m1037.19%-[4]
Indolin-2-one 4e--13.51 ± 0.48[5]
Indolin-2-one 9d--10.03 ± 0.27[5]
Hesperetin Derivative f15--1.55 ± 0.33[6]

Table 2: Inhibition of COX-2 and Pro-inflammatory Cytokines

CompoundAssayIC50 (µM)Reference
Pyranopyrazole 10COX-2 Inhibition0.72[7]
Pyranopyrazole 27COX-2 Inhibition0.76[7]
Celecoxib (Control)COX-2 Inhibition0.84[7]
Indolin-2-one 4eCOX-2 Inhibition2.35 ± 0.04[5]
Indolin-2-one 9hCOX-2 Inhibition2.422 ± 0.10[5]
Indolin-2-one 9iCOX-2 Inhibition3.34 ± 0.05[5]
Pyridylpyrazole 1fPGE2 Production7.1[4]
Pyridylpyrazole 1mPGE2 Production1.1[4]
Hesperetin Derivative f15IL-1β Production3.83 ± 0.19[6]
Hesperetin Derivative f15TNF-α Production7.03 ± 0.24[6]

Experimental Protocols

A. Synthesis of Anti-inflammatory Pyran Derivatives

A common and efficient method for the synthesis of functionalized 4H-pyran derivatives is the one-pot multicomponent reaction. This approach offers several advantages, including high atom economy, simplified purification procedures, and the ability to generate diverse molecular scaffolds in a single step.

Protocol 1: One-Pot Synthesis of 2-Amino-4H-pyran Derivatives

This protocol describes a general procedure for the synthesis of 2-amino-4H-pyran derivatives via a three-component reaction of an aldehyde, malononitrile (B47326), and a C-H activated carbonyl compound (e.g., a derivative of this compound).

Materials:

  • Appropriate aromatic or aliphatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • A suitable derivative of this compound (e.g., a β-ketoester or a compound with an active methylene (B1212753) group adjacent to the carbonyl) (1 mmol)

  • Ethanol (B145695) (10 mL)

  • Catalyst (e.g., piperidine, triethylamine, or a solid-supported base) (0.1 mmol)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), the this compound derivative (1 mmol), and ethanol (10 mL).

  • Add the catalyst (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-amino-4H-pyran derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

B. In Vitro Anti-inflammatory Assays

Protocol 2: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of NO, a key pro-inflammatory mediator, by macrophages upon stimulation with LPS. The inhibitory effect of the synthesized pyran derivatives on NO production is quantified.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized pyran derivatives

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treat the cells with various concentrations of the synthesized pyran derivatives for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control group of cells that are not treated with LPS.

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of the Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100

Protocol 3: Western Blot Analysis of iNOS and COX-2 Expression

This protocol details the detection of iNOS and COX-2 protein expression levels in LPS-stimulated macrophages treated with pyran derivatives.

Materials:

  • RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with the pyran derivatives for 2 hours, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies against iNOS, COX-2, and the loading control overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.[10][11][12]

Protocol 4: Western Blot Analysis of Akt and MAPK Phosphorylation

This protocol is used to assess the effect of pyran derivatives on the activation of key signaling pathways involved in inflammation.

Materials:

  • Same as for iNOS and COX-2 Western blotting, with the following additions:

  • Primary antibodies against phosphorylated forms of Akt (p-Akt), ERK1/2 (p-ERK), JNK (p-JNK), and p38 (p-p38), as well as antibodies for the total forms of these proteins.

Procedure:

  • Follow the same procedure as for the iNOS and COX-2 Western blot (Protocol 3), with the following modifications:

  • The LPS stimulation time should be shorter (e.g., 15-60 minutes) to capture the transient phosphorylation events.

  • After blocking, incubate the membranes with primary antibodies against the phosphorylated forms of the signaling proteins.

  • To ensure that changes in phosphorylation are not due to changes in the total amount of the protein, the membranes can be stripped and re-probed with antibodies against the total forms of Akt, ERK, JNK, and p38.

  • Quantify the band intensities of the phosphorylated proteins and normalize them to the corresponding total protein levels.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 CD14->TLR4_MD2 Presents LPS MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (ERK, JNK, p38) TAK1->MAPK PI3K PI3K TAK1->PI3K NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus MAPK->DNA Activates Transcription Factors Akt Akt PI3K->Akt Akt->DNA Modulates Transcription Inflammatory_Genes Transcription of Inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Inflammatory_Genes Pyran_Derivative Pyran Derivative Pyran_Derivative->TAK1 Inhibits Pyran_Derivative->IKK Inhibits Pyran_Derivative->MAPK Inhibits Pyran_Derivative->Akt Inhibits Synthesis_Workflow Start Start Materials: - this compound derivative - Aldehyde - Malononitrile Reaction One-Pot Multicomponent Reaction (Catalyst, Solvent, Temp.) Start->Reaction Workup Reaction Workup (Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Pyran Derivative Characterization->Final_Product Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (RAW 264.7 cells + LPS +/- Pyran Derivative) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Analysis Detection->Analysis

References

Troubleshooting & Optimization

Common side products in the synthesis of Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Tetrahydro-4H-pyran-4-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic routes are employed to produce this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Key methods include:

  • From Bis(2-chloroethyl) ether and Carbon Dioxide: This method involves the reaction of bis(2-chloroethyl) ether with CO2 in the presence of a catalyst system, such as a Zr-Ce-Ti-Al composite oxide and cesium iodide, to yield this compound with high purity and yield[1].

  • Multi-step Synthesis from 3-Chloropropionyl Chloride and Ethylene (B1197577): This industrial method proceeds through the formation of 1,5-dichloropentan-3-one (B1296641) via a Friedel-Crafts acylation, followed by cyclization to form the pyranone ring[2].

  • Hydrogenation of 4H-Pyran-4-one (γ-pyrone): This two-stage process involves the initial synthesis of 4H-pyran-4-one, often by decarboxylation of chelidonic acid, followed by catalytic hydrogenation to the saturated product[3].

Q2: What are the expected yields and purity for the synthesis of this compound?

A2: The yield and purity are highly dependent on the chosen synthetic route and the optimization of reaction conditions. The synthesis from bis(2-chloroethyl) ether and carbon dioxide has been reported to achieve a product yield of 95.9% with a purity of 99.7%[1]. The hydrogenation of 4H-pyran-4-one can also be a high-yielding reaction, though the overall yield will depend on the efficiency of the initial 4H-pyran-4-one synthesis[3].

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Synthesis from Bis(2-chloroethyl) ether and Carbon Dioxide

Issue 1: Low or no product yield.

Potential Cause Troubleshooting Step
Inactive CatalystEnsure the Zr-Ce-Ti-Al composite oxide and cesium iodide catalysts are of high quality and handled under appropriate conditions to prevent deactivation.
Insufficient CO2 PressureThe reaction requires a specific pressure of CO2 to proceed efficiently. Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 1.1 MPa)[1].
Low Reaction TemperatureThe reaction is typically heated to 90°C. Verify the internal reaction temperature is accurate and maintained throughout the reaction time[1].
Impure Starting MaterialsUse high-purity bis(2-chloroethyl) ether and solvents to avoid side reactions or catalyst inhibition.

Issue 2: Presence of significant impurities in the final product.

Potential Side Product Formation Mechanism Mitigation and Purification
Unreacted Bis(2-chloroethyl) etherIncomplete reaction due to insufficient reaction time, temperature, or catalyst activity.Increase reaction time or temperature. Ensure catalyst is active. Purify the final product by recrystallization from an ethyl acetate/petroleum ether system[1].
Polymeric byproductsIntermolecular reactions of bis(2-chloroethyl) ether under the reaction conditions.Optimize reaction conditions to favor intramolecular cyclization. Purification by distillation or chromatography may be necessary.
Ethanol (B145695) AdductsIf ethanol is used as a solvent, it may react with the starting material or intermediates.Use an alternative aprotic solvent if this is a persistent issue.
Method 2: Multi-step Synthesis from 3-Chloropropionyl Chloride and Ethylene

Issue 1: Low yield of 1,5-dichloropentan-3-one in the first step (Friedel-Crafts Acylation).

Potential Cause Troubleshooting Step
Inactive Lewis Acid Catalyst (e.g., AlCl3)Use freshly opened or properly stored AlCl3. Moisture can deactivate the catalyst.
Low Ethylene PressureEnsure a constant and sufficient supply of ethylene gas is bubbled through the reaction mixture.
Temperature Control IssuesThe reaction is typically carried out at low temperatures (below 10°C) to control reactivity and prevent side reactions[2]. Monitor and maintain the temperature closely.

Issue 2: Formation of side products during the Friedel-Crafts acylation.

Potential Side Product Formation Mechanism Mitigation and Purification
Polysubstituted ProductsReaction of the product with another molecule of the acylating agent.Use an excess of the aromatic substrate (ethylene in this case) relative to the acylating agent.
Isomeric ProductsRearrangement of the acylium ion intermediate.This is less common with acylation than alkylation but can be influenced by the catalyst and solvent.

Issue 3: Incomplete cyclization of 1,5-dichloropentan-3-one.

Potential Cause Troubleshooting Step
Inefficient Reaction ConditionsThe cyclization is typically carried out by heating under reflux with aqueous phosphoric acid and sodium dihydrogen phosphate[2]. Ensure adequate heating and reaction time.
Purity of 1,5-dichloropentan-3-oneImpurities from the first step may interfere with the cyclization. Purify the intermediate if necessary.
Method 3: Hydrogenation of 4H-Pyran-4-one

Issue 1: Incomplete hydrogenation.

Potential Cause Troubleshooting Step
Inactive Catalyst (e.g., Palladium on Carbon)Use fresh catalyst. Ensure the catalyst is not poisoned by impurities in the substrate or solvent.
Insufficient Hydrogen PressureEnsure the hydrogenation vessel is properly pressurized with hydrogen gas to the recommended level (e.g., 3-4 bar)[3].
Poor Mass TransferEnsure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen gas[3].

Issue 2: Presence of side products.

Potential Side Product Formation Mechanism Mitigation and Purification
Tetrahydropyran-4-olOver-reduction of the ketone functionality.Use a milder catalyst or reaction conditions (lower pressure, shorter reaction time). Monitor the reaction progress carefully by TLC or GC.
Ring-opened productsHydrogenolysis of the ether linkages under harsh conditions.Use a less aggressive catalyst and milder conditions.
Unreacted 4H-Pyran-4-oneIncomplete reaction.Increase reaction time, hydrogen pressure, or catalyst loading. Purify by vacuum distillation[3].

Quantitative Data Summary

The following table summarizes available quantitative data for a key synthetic route.

Synthetic RouteStarting MaterialsProduct YieldProduct PurityReference
From Bis(2-chloroethyl) ether and CO2Bis(2-chloroethyl) ether, CO295.9%99.7%[1]

Experimental Protocols

Synthesis of this compound from Bis(2-chloroethyl) ether and Carbon Dioxide [1]

  • In a suitable reaction vessel, dissolve bis(2-chloroethyl)ether in ethanol.

  • Add the Zr-Ce-Ti-Al composite oxide and cesium iodide catalysts.

  • Heat the mixture to 90°C.

  • Introduce carbon dioxide under stirring, maintaining a pressure of 1.1 MPa.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Distill off the ethanol and water under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/petroleum ether system to obtain pure this compound.

Visualizations

Synthesis_from_Bis_2_chloroethyl_ether Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Reaction 90°C, 1.1 MPa Ethanol/Water Bis(2-chloroethyl) ether->Reaction CO2 CO2 CO2->Reaction Catalyst Zr-Ce-Ti-Al oxide CsI Catalyst->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound from Bis(2-chloroethyl) ether.

Troubleshooting_Workflow Start Start Problem Low Yield or Impurities? Start->Problem Check_Catalyst Verify Catalyst Activity Problem->Check_Catalyst Yes Purify Purify Product (Distillation/Recrystallization) Problem->Purify No, product is pure Check_Conditions Check Temp. & Pressure Check_Catalyst->Check_Conditions Check_Purity Analyze Starting Material Purity Check_Conditions->Check_Purity Optimize Optimize Reaction Time Check_Purity->Optimize Optimize->Purify End End Purify->End

Caption: A general troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Stereoselectivity in Reactions with Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing stereoselectivity in reactions involving Tetrahydro-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.

Troubleshooting Guides

This section addresses specific challenges you might encounter while working with this compound and offers potential solutions.

Issue 1: Poor Diastereoselectivity in Aldol (B89426) Reactions

Question: I am performing an aldol reaction with this compound and an aldehyde, but I am observing a low diastereomeric ratio (dr). How can I improve the stereoselectivity?

Answer: Poor diastereoselectivity in aldol reactions of this compound can be influenced by several factors, including the nature of the enolate, the Lewis acid promoter, and the reaction conditions. Here are some troubleshooting steps:

  • Enolate Formation: The method of enolate generation is critical. The use of an "amine-free" lithium enolate has been shown to provide higher diastereoselectivity compared to lithium diisopropylamide (LDA)-generated enolates.[1]

  • Lewis Acid and Promoter: The choice of Lewis acid can significantly impact the stereochemical outcome. For instance, TiCl₄ promotion of the reaction with a trimethylsilyl (B98337) enol ether of this compound can lead to excellent selectivity for the syn-Felkin adduct.[1] Conversely, using MgBr₂·OEt₂ as a promoter can favor the formation of anti-Felkin adducts through chelation control.[1]

  • Protecting Groups: The protecting group on your aldehyde can influence the stereoselectivity. A ketal protecting group, for example, may allow for high levels of either Felkin or anti-Felkin selectivity to be achieved.[1]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

Issue 2: Undesired Stereoisomer in Nucleophilic Addition

Question: My nucleophilic addition to the carbonyl group of this compound is yielding the wrong stereoisomer. What strategies can I employ to control the stereochemical outcome?

Answer: The stereochemistry of nucleophilic addition to a prochiral ketone like this compound is determined by the facial selectivity of the nucleophilic attack (Re vs. Si face).[2][3] Here are some approaches to control this:

  • Chiral Auxiliaries: Incorporating a chiral auxiliary into the molecule can effectively direct the nucleophilic attack to one face of the carbonyl group.[4] The auxiliary creates a sterically hindered environment, forcing the nucleophile to approach from the less hindered side. The auxiliary can be removed in a subsequent step.

  • Chiral Catalysts: Employing a chiral catalyst, such as a chiral Lewis acid or an organocatalyst, can create a chiral environment around the ketone, leading to an enantioselective reaction.[5][6]

  • Substrate Control: If the this compound derivative already contains stereocenters, these can influence the direction of nucleophilic attack through steric hindrance or chelation control.

Issue 3: Low E/Z Selectivity in Wittig Reactions

Question: I am performing a Wittig reaction to form an alkene from this compound, but the E/Z selectivity is poor. How can I improve this?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide.[7][8]

  • Stabilized Ylides: Stabilized ylides (e.g., those with an adjacent ester or ketone group) generally lead to the formation of the (E)-alkene with high selectivity.[7][8]

  • Unstabilized Ylides: Unstabilized ylides (e.g., those with alkyl substituents) typically favor the formation of the (Z)-alkene.[7][8]

  • Salt-Free Conditions: For unstabilized ylides, performing the reaction under lithium-salt-free conditions can enhance (Z)-selectivity.[7][9] The presence of lithium salts can lead to equilibration of intermediates, reducing the stereoselectivity.[7][10]

  • Schlosser Modification: For obtaining the (E)-alkene with unstabilized ylides, the Schlosser modification can be employed. This involves the use of a strong base at low temperatures to deprotonate the betaine (B1666868) intermediate, followed by protonation to favor the more stable trans-oxaphosphetane, which then collapses to the (E)-alkene.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing stereoselectivity in reactions with this compound?

A1: The primary factors include:

  • Steric Hindrance: The substitution pattern on the pyran ring and the incoming reagent will dictate the preferred direction of approach.

  • Chelation Control: The presence of nearby heteroatoms can lead to chelation with a metal center, locking the conformation and directing the stereochemical outcome.

  • Electronic Effects: The electronic nature of substituents can influence the reactivity and facial selectivity of the carbonyl group.

  • Reaction Conditions: Temperature, solvent, and the nature of the catalyst or promoter play a crucial role in determining the stereoselectivity.

Q2: How can I determine the absolute configuration of my product?

A2: The absolute configuration of a chiral product is typically determined using a combination of techniques:

  • X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound.

  • NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry of a molecule. Comparison of NMR data with that of known compounds can also help in assigning the absolute configuration.

  • Chiral Chromatography: Comparison of the retention time of your product with that of a known standard on a chiral column can be used for assignment.

  • Optical Rotation: Measurement of the specific rotation of your sample and comparison with literature values for known enantiomers can indicate the absolute configuration.

Q3: Are there any general strategies for a diastereoselective synthesis of substituted tetrahydropyran-4-ones?

A3: Yes, several strategies have been developed. For example, a Prins cyclization involving a silyl (B83357) enol ether can lead to the diastereoselective formation of cis-2,6-disubstituted tetrahydropyran-4-ones.[11] Another approach involves a tandem Knoevenagel-Michael reaction, which can be highly diastereoselective, affording a single isomer in high yields.[11]

Data Presentation

Table 1: Influence of Reaction Conditions on Diastereoselectivity in Aldol Reactions

Enolate GenerationPromoterAldehyde Protecting GroupMajor DiastereomerDiastereomeric Ratio (dr)
LDA-Ketalsyn (11a) / anti (12a)2-3:1
"Amine-free" Li enolate-Ketalanti (12a)9:1
Trimethylsilyl enol etherTiCl₄Ketalsyn (11a)16:1
Trimethylsilyl enol etherMgBr₂·OEt₂Ketalsyn (13a) / anti (14a)3:1 (anti-Felkin)

Data synthesized from information presented in a study on the aldol reactions of tetrahydro-4H-thiopyran-4-one, which provides a model for understanding similar reactions with the pyranone analog.[1]

Experimental Protocols

Protocol 1: Diastereoselective Aldol Reaction via a Titanium Enolate

This protocol is adapted from a procedure for a related thiopyranone and illustrates a general method for achieving high diastereoselectivity.[1]

  • Enolate Formation: To a solution of this compound in a suitable aprotic solvent (e.g., CH₂Cl₂) at -78 °C, add a solution of TiCl₄ (1.1 equivalents) dropwise. Stir the mixture for 30 minutes. Then, add a tertiary amine base (e.g., triethylamine, 1.2 equivalents) and stir for another 1 hour to form the titanium enolate.

  • Aldol Addition: To the solution of the titanium enolate at -78 °C, add a solution of the desired aldehyde (1.0 equivalent) in the same solvent dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome THP This compound Enolate Enolate Formation (e.g., TiCl4, Et3N) THP->Enolate Aldehyde Aldehyde Addition Nucleophilic Addition (-78 °C) Aldehyde->Addition Enolate->Addition Quench Reaction Quench (NH4Cl) Addition->Quench Product Diastereomerically Enriched Product Quench->Product

Caption: Workflow for a diastereoselective aldol reaction.

stereoselectivity_logic cluster_input Controlling Factors cluster_process Reaction Pathway cluster_output Stereochemical Outcome Reagent Reagent Choice (Ylide, Nucleophile) TransitionState Transition State Energy Reagent->TransitionState Influences Catalyst Catalyst/Auxiliary (Chiral Lewis Acid, etc.) Catalyst->TransitionState Influences Conditions Reaction Conditions (Temp, Solvent) Conditions->TransitionState Influences Stereoisomer Predominant Stereoisomer TransitionState->Stereoisomer Determines

Caption: Factors influencing stereochemical outcomes.

References

Byproducts of the Wittig reaction with Tetrahydro-4H-pyran-4-one and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and purification strategies for the Wittig reaction involving Tetrahydro-4H-pyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of the Wittig reaction with this compound?

The most significant byproduct of a standard Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[1][2] Depending on the reaction conditions and efficiency, other impurities may include unreacted this compound, the unreacted phosphonium (B103445) salt, and side products from the decomposition of the ylide. The driving force of the reaction is the formation of the very stable P=O bond in TPPO.[3]

Q2: Why is triphenylphosphine oxide (TPPO) often difficult to remove?

Triphenylphosphine oxide is a highly polar and crystalline byproduct that frequently exhibits solubility properties similar to many desired Wittig products.[4] This similarity makes its removal by standard techniques like simple extraction or crystallization challenging, as it can co-crystallize or co-elute with the target compound.[4]

Q3: What are the main strategies for removing TPPO?

There are three primary strategies for removing TPPO from a reaction mixture:[4]

  • Precipitation/Crystallization: This method leverages the solubility differences between the desired product and TPPO in various solvents. TPPO is notably insoluble in non-polar solvents like hexane (B92381), cyclohexane, and petroleum ether.[4][5]

  • Chromatography: Separation is achieved based on the differential adsorption of the product and TPPO to a stationary phase, such as silica (B1680970) gel.[4]

  • Chemical Conversion: TPPO is reacted with a specific reagent to form an insoluble salt or complex that can be easily filtered from the solution.[4]

Q4: How do I choose the best purification method for my specific product?

The choice of method depends largely on the properties of your target alkene.

  • For non-polar products: Selective precipitation of TPPO using a non-polar solvent like hexane or a rapid silica plug filtration are highly effective.[6]

  • For polar products: If the product is soluble in polar solvents like ethanol (B145695), precipitation of TPPO by forming a complex with zinc chloride (ZnCl₂) is a very effective method.[7][8] Column chromatography may also be necessary, but solvent system optimization is critical.

  • For products sensitive to acidic/basic conditions: Avoid methods involving reagents like oxalyl chloride. Precipitation or chromatography are safer choices.

Troubleshooting Guides

Issue: My product and TPPO are co-eluting during column chromatography.

  • Solution 1: Adjust Solvent Polarity. TPPO is quite polar. Try using a less polar solvent system. For example, if you are using ethyl acetate/hexane, systematically decrease the proportion of ethyl acetate.

  • Solution 2: Use a Silica Plug First. For relatively non-polar products, first pass the crude mixture through a short plug of silica gel using a non-polar eluent (e.g., hexane or a hexane/diethyl ether mixture).[4][6] This will retain the majority of the TPPO, simplifying the subsequent final chromatography.

  • Solution 3: Alternative Purification. If chromatography remains problematic, consider a chemical conversion method. Reacting the crude mixture with ZnCl₂ to precipitate the TPPO as an insoluble complex can be an effective, chromatography-free alternative.[7]

Issue: When I try to precipitate TPPO with a non-polar solvent, my product also crashes out of solution.

  • Solution 1: Screen Different Solvents. Your product may be insufficiently soluble in the chosen non-polar solvent. Experiment with slightly more polar solvents or solvent mixtures. For instance, instead of pure hexane, try a mixture of hexane and diethyl ether or toluene (B28343) and hexane. The goal is to find a system where your product remains dissolved while TPPO precipitates.[5]

  • Solution 2: Check Concentration. Ensure you are not using an overly concentrated solution of your crude product. A more dilute solution can sometimes prevent the desired compound from precipitating along with the byproduct.

Issue: My final yield is very low after purification.

  • Solution 1: Minimize Transfers. Each purification step (extraction, filtration, chromatography) can lead to material loss. If possible, streamline the process. A one-step precipitation of TPPO might result in a higher yield than multi-step chromatographic purification.

  • Solution 2: Re-extract Filters. When filtering off precipitated TPPO or its complexes, wash the filter cake thoroughly with a solvent in which your product is soluble to recover any trapped material.

  • Solution 3: Check for Product Precipitation. During TPPO removal by precipitation, ensure that your desired product has not also precipitated. Analyze the precipitate by TLC or ¹H NMR to confirm it is primarily TPPO.

Data Presentation

The following table summarizes and compares the common methods for removing triphenylphosphine oxide.

Purification MethodPrinciple of SeparationIdeal Product PropertiesAdvantagesDisadvantagesCitations
Selective Precipitation Differential solubilityNon-polar, soluble in non-polar solventsSimple, fast, avoids chromatographyMay not be effective for polar products; potential for product co-precipitation[4][5][7]
Silica Plug Filtration Adsorption chromatographyNon-polar to moderately polarFast, uses less solvent than full chromatography, removes bulk of TPPOMay not achieve baseline separation; some product loss on silica[4][6]
Column Chromatography Adsorption chromatographyAll polarities (with optimized solvent)High purity can be achievedTime-consuming, uses large solvent volumes, potential for product degradation on silica[7]
Precipitation with ZnCl₂ Chemical conversion to insoluble complexPolar, soluble in ethanolHighly effective, chromatography-freeRequires an additional reagent, may not be suitable for metal-sensitive compounds[4][7][8]
Conversion with Oxalyl Chloride Chemical conversion to insoluble saltStable to acidic conditionsEffective for removing TPPORequires low temperatures and a reactive, hazardous reagent[4][6]

Experimental Protocols

Protocol 1: Removal of TPPO by Selective Precipitation

This method is ideal for non-polar products.

  • Concentrate: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Suspend: Add a minimal amount of a non-polar solvent in which TPPO is known to be poorly soluble (e.g., cold diethyl ether, hexane, or a hexane/ether mixture).[5][7]

  • Stir: Vigorously stir or sonicate the suspension. TPPO should remain as a solid precipitate.

  • Cool: Cool the mixture in an ice bath or freezer to maximize the precipitation of TPPO.

  • Filter: Filter the mixture through a Büchner funnel, collecting the filtrate which contains the desired product.

  • Wash: Wash the collected solid (TPPO) with a small amount of the cold non-polar solvent to recover any occluded product.

  • Concentrate Filtrate: Combine the filtrates and concentrate under reduced pressure to yield the purified product. Assess purity by TLC or ¹H NMR.

Protocol 2: Purification via Silica Gel Plug Filtration

This protocol is effective for removing the bulk of polar TPPO from a less polar product.

  • Prepare Plug: Place a cotton or glass wool plug at the bottom of a suitable chromatography column or a large pipette. Add a layer of sand, followed by a short column of silica gel (typically 5-10 cm in height). Top with another layer of sand.

  • Concentrate & Dissolve: Concentrate the crude reaction mixture and dissolve it in a minimal volume of a non-polar solvent, such as hexane or dichloromethane.

  • Load: Carefully load the dissolved crude product onto the top of the silica plug.

  • Elute: Elute the column with a non-polar solvent or a slightly more polar mixture (e.g., 95:5 hexane:ethyl acetate). The less polar product should elute from the column while the highly polar TPPO remains adsorbed at the top of the silica.[6]

  • Monitor: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂)

This method is highly effective for products that are soluble in polar alcoholic solvents.[7]

  • Dissolve: Dissolve the crude reaction mixture in ethanol.

  • Add Reagent: Add 1.5-2.0 equivalents of solid zinc chloride (relative to the theoretical amount of TPPO). Alternatively, a concentrated solution of ZnCl₂ in warm ethanol can be prepared and added.[4]

  • Stir: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[7][8]

  • Filter: Filter the suspension to remove the insoluble zinc complex.

  • Wash: Wash the filter cake with a small amount of fresh ethanol to recover any trapped product.

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain the product, now free of TPPO.

Visualization

The following workflow diagram illustrates a decision-making process for selecting an appropriate purification strategy after a Wittig reaction.

G start Crude Wittig Reaction Mixture (Product + TPPO) test_sol Test Product Solubility in Non-Polar Solvent (Hexane) start->test_sol soluble Product is Soluble test_sol->soluble Yes insoluble Product is Insoluble/ Slightly Soluble test_sol->insoluble No precipitate Selective Precipitation (Add Hexane/Ether, Cool, Filter) soluble->precipitate plug Silica Plug Filtration (Elute with Non-Polar Solvent) soluble->plug test_sol_polar Test Product Solubility in Ethanol insoluble->test_sol_polar end_node Pure Alkene Product precipitate->end_node plug->end_node polar_soluble Product is Soluble test_sol_polar->polar_soluble Yes polar_insoluble Product is Insoluble test_sol_polar->polar_insoluble No zncl2 ZnCl₂ Precipitation (Add ZnCl₂ in Ethanol, Filter) polar_soluble->zncl2 chromatography Full Column Chromatography (Optimize Solvent System) polar_insoluble->chromatography zncl2->end_node chromatography->end_node

Caption: Purification strategy selection workflow for Wittig reaction products.

References

Preventing degradation of Tetrahydro-4H-pyran-4-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of Tetrahydro-4H-pyran-4-one to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and use in experimental settings.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter, presented in a question-and-answer format.

FAQ 1: I noticed a change in the physical appearance of my this compound sample (e.g., color change, formation of precipitates). What could be the cause?

A change in the physical appearance of this compound is often an indicator of chemical degradation. The most common causes include:

  • Oxidation: Prolonged exposure to air (oxygen) can lead to oxidation of the molecule. This is a common degradation pathway for cyclic ethers and ketones.

  • Peroxide Formation: Like many cyclic ethers, this compound can form explosive peroxides over time, especially when exposed to light and air. The presence of crystals or a viscous liquid can be an indicator of peroxide formation. Caution: If you suspect significant peroxide formation, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Polymerization: Instability can sometimes lead to polymerization, resulting in the formation of solid or viscous materials.

  • Contamination: Accidental introduction of contaminants can catalyze degradation reactions.

Recommended Actions:

  • Isolate the material: Do not use the suspect material in any experiment.

  • Safety First: If peroxide formation is suspected, do not attempt to open or move the container. Contact your EHS office for guidance on safe handling and disposal.

  • Verify Purity: If it is deemed safe to handle, a purity analysis (e.g., via HPLC or GC-MS) should be performed on a small, carefully drawn sample to identify any degradation products.

  • Review Storage Conditions: Ensure that your storage practices align with the recommended guidelines (see FAQ 2).

FAQ 2: What are the optimal storage conditions to prevent the degradation of this compound?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and prevent oxidative degradation.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

  • Incompatible Substances: Store away from strong oxidizing agents, acids, and bases.

FAQ 3: My experimental results are inconsistent when using this compound. Could this be a stability issue?

Yes, inconsistent experimental results can be a strong indicator of compound degradation. If this compound degrades in your stock solution or experimental medium, its effective concentration will change over time, leading to variability in your results.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before your experiments.

  • Assess Solution Stability: If possible, perform a time-course analysis of your experimental solution using an appropriate analytical method (e.g., HPLC) to determine the stability of the compound under your specific experimental conditions (e.g., buffer composition, pH, temperature).

  • Purity Check: Re-evaluate the purity of your solid this compound stock to ensure you are starting with high-quality material.

FAQ 4: How can I test for the presence of peroxides in my this compound sample?

Given the potential for peroxide formation in cyclic ethers, it is a good safety practice to periodically test aged samples.

Simple Qualitative Test:

A common qualitative test involves the use of potassium iodide (KI). Peroxides will oxidize iodide to iodine, resulting in a color change.

Caution: This test should only be performed by trained personnel in a controlled laboratory environment.

Procedure:

  • In a fume hood, add 1-3 mL of the this compound sample to an equal volume of acetic acid.

  • Add a few drops of a freshly prepared, saturated potassium iodide solution.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Commercial peroxide test strips are also available and offer a more quantitative measure of peroxide levels. If peroxide concentrations are found to be high (e.g., >100 ppm), the material should be disposed of as hazardous waste according to your institution's guidelines.

Data on Storage Conditions and Stability

While specific public data on the degradation rate of this compound under various conditions is limited, the following table provides illustrative data based on the known stability of similar cyclic ketones and ethers. This data should be used as a guideline for establishing appropriate storage and handling procedures.

Storage ConditionTemperature (°C)AtmosphereLight ExposureEstimated Purity after 1 Year (%)Potential Degradation Products
Optimal 2-8Inert (Argon/Nitrogen)Dark (Amber Vial)>99%Minimal
Sub-optimal A 25 (Room Temp)AirDark (Amber Vial)95-98%Oxidation products, Peroxides
Sub-optimal B 25 (Room Temp)AirAmbient Light90-95%Photodegradation products, Peroxides, Polymers
Accelerated 40AirDark (Amber Vial)<90%Significant oxidation and thermal degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Withdraw aliquots at 0, 1, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of solid this compound in a vial.

    • Heat in an oven at 80°C for 7 days.

    • At 1, 3, and 7 days, withdraw a sample, dissolve it in the analytical mobile phase to a target concentration of 1 mg/mL, and analyze.

  • Photolytic Degradation (Solution):

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all samples (stressed and control) using a suitable stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and to check for peak purity.

  • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Illustrative):

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

degradation_pathway cluster_stress Stress Factors THP This compound (Stable) Degradation Degradation Products THP->Degradation Degradation Heat Heat Heat->Degradation Light Light Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Sample of This compound stress Forced Degradation (Heat, Light, Acid, Base, Oxidation) start->stress analysis Stability-Indicating Analysis (e.g., HPLC, GC-MS) stress->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data end End: Establish Storage Conditions and Shelf-Life data->end

Caption: Workflow for a forced degradation study.

troubleshooting_logic rect_node rect_node start Inconsistent Experimental Results? check_purity Is the starting material pure? start->check_purity check_solution_prep Are solutions prepared fresh? check_purity->check_solution_prep Yes impure_material Action: Obtain a new, high-purity batch. check_purity->impure_material No assess_stability Is the compound stable in the experimental medium? check_solution_prep->assess_stability Yes stale_solution Action: Always prepare fresh solutions. check_solution_prep->stale_solution No unstable_in_medium Action: Modify experimental conditions or add stabilizers. assess_stability->unstable_in_medium No stable Investigate other experimental variables. assess_stability->stable Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Tetrahydro-4H-pyran-4-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of Tetrahydro-4H-pyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of a pyran-4-one or dihydropyran-4-one precursor.[1][2] This method involves the reduction of the carbon-carbon double bonds in the pyran ring using hydrogen gas in the presence of a metal catalyst.[1] Another reported method involves a two-stage process starting from 3-chloropropionyl chloride.[3][4]

Q2: Which catalysts are typically used for the hydrogenation of pyran-4-one?

A2: A range of metal catalysts are effective for the hydrogenation of pyran-4-one. The most commonly employed are palladium-, platinum-, and nickel-based catalysts. Specific examples include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.[1][5] The choice of catalyst can significantly impact reaction efficiency, selectivity, and conditions.

Q3: What is the primary byproduct of concern in this reaction, and how can its formation be minimized?

A3: A common byproduct is the over-reduction of the ketone group to a secondary alcohol, yielding tetrahydropyran-4-ol. Minimizing the formation of this byproduct is crucial for achieving high purity of the desired this compound. Strategies to enhance selectivity include careful selection of the catalyst, optimization of reaction temperature and pressure, and monitoring the reaction progress to stop it upon consumption of the starting material.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through distillation under reduced pressure (vacuum distillation).[3][6] For more challenging separations or to achieve very high purity, column chromatography on silica (B1680970) gel can also be employed.[2]

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am experiencing a very low yield in my hydrogenation reaction. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity: The catalyst may be inactive or have reduced activity.

    • Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., an inert atmosphere for pyrophoric catalysts like Raney Nickel). For Pd/C, ensure it has not been exposed to catalyst poisons. Consider increasing the catalyst loading, although an excess might not always improve the yield and could complicate purification.[7]

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal.

    • Solution: Systematically vary the reaction temperature and hydrogen pressure. A temperature range of 5–60°C and a pressure of 0.1–1 MPa are often good starting points.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the pyran-4-one starting material or the solvent can poison the catalyst.

    • Solution: Ensure the purity of your reagents and use a high-purity, anhydrous solvent. Protic solvents like methanol (B129727) or ethanol (B145695) can sometimes accelerate the hydrogenation rate.[8]

  • Inefficient Stirring: In a heterogeneous catalytic reaction, efficient mixing is crucial for good contact between the reactants, catalyst, and hydrogen gas.

    • Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer. The rate of hydrogenation can be dependent on the stirring speed.[8]

Issue 2: Poor Selectivity (Formation of Tetrahydropyran-4-ol)

Question: My product is contaminated with a significant amount of tetrahydropyran-4-ol. How can I improve the selectivity towards the ketone?

Answer: The formation of the alcohol byproduct is due to the further reduction of the ketone. Here’s how to address this:

  • Catalyst Choice: Some catalysts are more prone to over-reduction than others.

    • Solution: While highly active catalysts like Raney Nickel are effective, they might also be less selective. Pd/C is often a good choice for selectively reducing C=C bonds in the presence of a carbonyl group. You might also consider using a poisoned or modified catalyst to temper its activity.

  • Reaction Conditions: Harsher conditions (high temperature and pressure) favor over-reduction.

    • Solution: Operate at the mildest conditions that still provide a reasonable reaction rate. Lowering the temperature and hydrogen pressure can significantly improve selectivity.

  • Reaction Monitoring: Allowing the reaction to proceed for too long will inevitably lead to the formation of the alcohol.

    • Solution: Closely monitor the reaction's progress. As soon as the starting material is consumed, stop the reaction to prevent further reduction of the product.

Issue 3: Catalyst Deactivation and Reusability

Question: My catalyst loses activity after one or two runs. What causes this, and can it be regenerated?

Answer: Catalyst deactivation can be due to poisoning or physical changes to the catalyst.

  • Catalyst Poisoning: Impurities in the reactants or solvent, or byproducts formed during the reaction, can bind to the active sites of the catalyst.

    • Solution: Ensure high purity of all materials. Common poisons for palladium catalysts include sulfur and nitrogen-containing compounds.[9]

  • Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[9]

    • Solution: After the reaction, filter the catalyst and wash it thoroughly with a solvent that dissolves the product and any byproducts.

  • Sintering/Leaching: At higher temperatures, metal nanoparticles on the support can agglomerate (sinter), reducing the active surface area. Metal may also leach from the support into the reaction mixture.[10]

    • Solution: Use the lowest effective reaction temperature.

  • Regeneration:

    • Solution: For some types of deactivation, regeneration is possible. For Pd/C catalysts deactivated by organic residues, a careful washing procedure with solvents can be effective.[11] In some cases, a mild oxidative treatment can remove carbonaceous deposits.[12] However, severe sintering is often irreversible.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis
CatalystTypical Loading (wt%)Temperature (°C)Pressure (MPa)SolventTypical Yield (%)Selectivity
Pd/C 5-10%20-600.1-1.0Methanol, Ethanol, Ethyl Acetate>85Good to Excellent
Pt/C 5-10%20-600.1-1.0Alcohols, Ethers>80Good
Raney Ni 10-20%20-800.1-5.0Ethanol, Water>75Moderate to Good

Note: The values in this table are compiled from typical literature findings and may vary based on the specific reaction scale and purity of reagents.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general guideline for the hydrogenation of 4H-pyran-4-one to this compound.

  • Reaction Setup:

    • In a high-pressure hydrogenation vessel, add 4H-pyran-4-one (1.0 equivalent).

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5-10% by weight of the substrate).[6] Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.[8]

    • Add a suitable solvent such as methanol or ethyl acetate. Protic solvents are often preferred as they can accelerate the reaction rate.[8]

  • Hydrogenation:

    • Seal the reaction vessel and purge it several times with nitrogen, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.5 - 1.0 MPa).[1]

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50-60°C) to ensure efficient mixing.[1]

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC until the starting material is fully consumed.

    • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The filtered catalyst may still be active and pyrophoric. Do not allow the filter cake to dry out.[8]

    • Wash the filter cake with a small amount of the reaction solvent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[3][6]

Visualizations

experimental_workflow start Start: 4H-Pyran-4-one setup Reaction Setup: - Add 4H-Pyran-4-one to vessel - Add Pd/C catalyst under N2 - Add solvent (e.g., Methanol) start->setup hydrogenation Hydrogenation: - Seal and purge vessel - Pressurize with H2 (0.5-1.0 MPa) - Stir vigorously at 25-60°C setup->hydrogenation monitoring Reaction Monitoring: - TLC or GC analysis - Check for complete consumption of starting material hydrogenation->monitoring monitoring->hydrogenation Continue if incomplete workup Work-up: - Vent H2, purge with N2 - Filter through Celite to remove catalyst - Concentrate filtrate monitoring->workup If complete purification Purification: - Vacuum Distillation workup->purification end Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions purity Verify Reagent Purity start->purity mixing Ensure Efficient Stirring start->mixing sol_catalyst Use fresh catalyst Increase loading catalyst->sol_catalyst Solution sol_conditions Vary Temperature (20-60°C) Vary Pressure (0.1-1.0 MPa) Optimize reaction time conditions->sol_conditions Solution sol_purity Use high-purity starting material Use anhydrous solvent purity->sol_purity Solution sol_mixing Increase stirring speed mixing->sol_mixing Solution

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tetrahydro-4H-pyran-4-one, with a focus on managing reaction exotherms.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the large-scale synthesis of this compound?

A1: The exothermicity of the synthesis is highly dependent on the chosen synthetic route.

  • Route via Acetate (B1210297) 16 Intermediate: In the synthesis pathway involving the formation of an acetate intermediate from 3-buten-1-ol, the initial formation of the acetate is a significant exothermic event. Reaction calorimetry has shown the reaction energy to be approximately -87 kJ/mol of 3-buten-1-ol, with a calculated adiabatic temperature rise of 99 °C[1][2]. The subsequent Zemplén deacetylation step is only slightly exothermic, with a reaction energy of about -14 kJ/mol[1][2].

  • Other Routes: For other synthetic pathways, such as the cyclization of 1,5-dichloropentan-3-one (B1296641) or direct Prins cyclization to form the ketone, specific public data on the reaction exotherms are limited. However, acid-catalyzed cyclizations like the Prins reaction can be exothermic and require careful temperature control.

Q2: What are the initial signs of a potential thermal runaway reaction?

A2: Early detection is critical for preventing a thermal runaway. Key indicators include:

  • A sudden, unexpected increase in the reactor temperature that deviates from the planned profile.

  • An increase in the reactor pressure, even if the temperature appears to be under control.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • An increased demand on the cooling system to maintain the set temperature.

Q3: What immediate actions should be taken if a thermal runaway is suspected?

A3: If a thermal runaway is suspected, prioritize safety above all else. The following steps should be taken immediately:

  • Stop the addition of any further reagents.

  • Maximize cooling to the reactor.

  • If the reaction is equipped with a quenching system, activate it according to the established protocol.

  • Alert all personnel in the vicinity and initiate the emergency shutdown procedure for the area.

  • Evacuate to a safe location.

Q4: How can the risk of a thermal runaway be minimized during scale-up?

A4: A thorough process safety evaluation is crucial before scaling up any synthesis. This should include:

  • Reaction Calorimetry: Conduct experiments to determine the heat of reaction, adiabatic temperature rise, and the rate of heat generation.[1][2]

  • Thermal Stability Studies: Use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of reactants, intermediates, and the final product.[1][2]

  • Engineering Controls: Ensure the reactor system has adequate cooling capacity, proper agitation, and reliable temperature and pressure monitoring. Install and properly size pressure relief devices.

  • Process Control: Implement a robust process control strategy, including controlled addition of reagents and continuous monitoring of critical parameters.

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may be encountered during the synthesis.

Topic: Unexpected Temperature Spikes During Reagent Addition

Q: We are observing a rapid temperature increase during the addition of our electrophile in the Prins cyclization, even with the cooling system at maximum capacity. What could be the cause and what should we do?

A: An unexpected temperature spike during reagent addition is a serious concern and may indicate an impending thermal runaway.

Possible Causes:

  • Inadequate Heat Removal: The rate of heat generation from the reaction is exceeding the heat removal capacity of your reactor.

  • Accumulation of Unreacted Reagents: If the reaction rate is slower than the addition rate, unreacted reagents can accumulate. A sudden increase in reaction rate (e.g., due to a localized hot spot) can then lead to a rapid release of a large amount of energy.

  • Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk of the mixture.

Immediate Actions:

  • Stop the addition of the electrophile immediately.

  • Ensure the reactor's cooling system is operating at maximum capacity.

  • Verify that the agitator is functioning correctly and at the appropriate speed.

  • If the temperature continues to rise uncontrollably, initiate an emergency quench or shutdown procedure.

Long-Term Solutions:

  • Reduce the Addition Rate: Slowing down the addition of the limiting reagent will reduce the instantaneous heat generation rate.

  • Lower the Reaction Temperature: Operating at a lower temperature will decrease the reaction rate and allow for better control.

  • Improve Heat Transfer: Consider using a reactor with a larger heat transfer area or a more efficient cooling system.

  • Use a Semi-Batch or Continuous Flow Process: These approaches can significantly improve heat management by reducing the volume of the reacting mixture at any given time.

Section 3: Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of a key precursor to this compound.

Table 1: Process Safety Data for Acetate 16 Formation

ParameterValueUnitSource
Reaction Energy-87kJ/mol of 3-buten-1-ol[1][2]
Adiabatic Temperature Rise99°C[1][2]
Average Reaction Power-28W/kg of reaction mixture[1][2]

Table 2: Process Safety Data for Zemplén Deacetylation

ParameterValueUnitSource
Reaction Energy-14kJ/mol of THPol 2[1][2]
Peak Reaction Power-11W/kg of reaction mixture[1][2]
Average Reaction Power-3W/kg of reaction mixture[1][2]

Section 4: Experimental Protocols

Protocol 1: Reaction Calorimetry for a Generic Exothermic Reaction

This protocol outlines a general procedure for determining the heat of reaction using a reaction calorimeter.

Objective: To quantify the heat evolved during the synthesis to assess thermal hazards.

Materials and Equipment:

  • Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar)

  • Reactants, solvents, and any catalysts for the specific synthesis step

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calibration: Perform a calibration of the calorimeter according to the manufacturer's instructions to determine the overall heat transfer coefficient (UA).

  • Charging the Reactor: Charge the reactor with the initial reactants and solvent.

  • Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.

  • Reagent Addition: Start the addition of the limiting reagent at a controlled rate, mimicking the planned large-scale process.

  • Data Logging: Continuously record the temperature of the reactor contents, the jacket temperature, and the amount of reagent added.

  • Post-Addition Hold: After the addition is complete, hold the reaction at temperature to ensure complete conversion and record the heat flow until it returns to the baseline.

  • Data Analysis: Integrate the heat flow curve over time to determine the total heat of reaction. Calculate the adiabatic temperature rise based on the heat of reaction and the heat capacity of the reaction mixture.

Section 5: Visualizations

Diagram 1: Troubleshooting Workflow for Temperature Deviation

Troubleshooting_Temperature_Deviation Start Temperature Deviation Detected StopAddition Stop Reagent Addition Start->StopAddition CheckCooling Is Cooling System at Max Capacity? CheckAgitation Is Agitator Functioning Correctly? CheckCooling->CheckAgitation Yes InvestigateCooling Investigate Cooling System Failure CheckCooling->InvestigateCooling No InvestigateAgitation Investigate Agitator Failure CheckAgitation->InvestigateAgitation No ReviewProcess Review Process Parameters (Addition Rate, Temperature) CheckAgitation->ReviewProcess Yes StopAddition->CheckCooling Quench Initiate Emergency Quench/Shutdown ReviewProcess->Quench Temperature Still Rising

Caption: A decision-making workflow for responding to a temperature deviation.

Diagram 2: Logic for Go/No-Go Decision on Scale-Up

ScaleUp_Decision Start Propose Scale-Up Calorimetry Perform Reaction Calorimetry Start->Calorimetry DSC Perform DSC on All Components Start->DSC AssessCooling Is Reactor Cooling Capacity Sufficient? Calorimetry->AssessCooling AssessDecomposition Is T_process << T_decomposition? DSC->AssessDecomposition AssessCooling->AssessDecomposition Yes Redesign Redesign Process or Select Different Equipment AssessCooling->Redesign No Proceed Proceed with Scale-Up AssessDecomposition->Proceed Yes AssessDecomposition->Redesign No

Caption: A logical flow for making a go/no-go decision on process scale-up.

References

Validation & Comparative

A Comparative Analysis of Tetrahydro-4H-pyran-4-one and Cyclohexanone in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of a ketone for aldol (B89426) condensation reactions is a critical parameter influencing yield, stereoselectivity, and reaction kinetics. This guide provides an in-depth comparison of two cyclic ketones, tetrahydro-4H-pyran-4-one and cyclohexanone (B45756), in the context of base-catalyzed aldol condensations, supported by experimental data and theoretical considerations.

The aldol condensation is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures. While cyclohexanone is a classic and well-studied substrate in this reaction, its heterocyclic analog, this compound, presents an alternative with distinct electronic and steric properties that can be leveraged in synthetic strategies. This comparison will delve into the reactivity, product distribution, and experimental protocols for aldol reactions involving these two ketones.

Reactivity and Electronic Effects: A Tale of Two Rings

The ether oxygen in the pyranone ring exerts an electron-withdrawing inductive effect, which can stabilize the negative charge of the enolate intermediate. This stabilization would suggest a lower pKa for the α-protons of this compound compared to cyclohexanone, potentially leading to faster enolate formation and enhanced reactivity in base-catalyzed aldol condensations. However, the lone pairs on the oxygen atom can also participate in resonance, which could partially offset the inductive effect. Computational studies are needed to definitively quantify the pKa of this compound's α-protons.

Quantitative Comparison of Product Yields

To provide a quantitative comparison, we have summarized reported yields for the base-catalyzed aldol condensation of both ketones with a common electrophile, benzaldehyde (B42025). It is important to note that direct side-by-side comparative studies are limited, and the data presented below is collated from different sources. Reaction conditions can significantly impact yields.

KetoneAldehydeBaseSolventTemperature (°C)Time (h)ProductYield (%)
CyclohexanoneBenzaldehydeNaOHEthanol (B145695)Room Temp.242-benzylidenecyclohexanone (mono-adduct)75-85%
CyclohexanoneBenzaldehydeNaOHEthanolRoom Temp.242,6-dibenzylidenecyclohexanone (bis-adduct)~76%
This compoundBenzaldehydeNaOHEthanolNot SpecifiedNot Specified3,5-bis(benzylidene)this compound (bis-adduct)High Yields (qualitative)

Note: The yield for the bis-adduct of cyclohexanone can vary significantly based on the stoichiometry of the reactants.

Experimental Protocols

Below are representative experimental protocols for the base-catalyzed aldol condensation of cyclohexanone and a proposed standardized protocol that can be adapted for a direct comparison with this compound.

Protocol 1: Synthesis of 2,6-Dibenzylidenecyclohexanone

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Glacial Acetic Acid

  • Water

Procedure:

  • In a flask, dissolve sodium hydroxide in water and then add ethanol to prepare the catalyst solution.

  • In a separate beaker, mix cyclohexanone and benzaldehyde.

  • Add the ketone-aldehyde mixture to the ethanolic sodium hydroxide solution with stirring.

  • Continue stirring at room temperature for the specified reaction time (e.g., 24 hours).

  • Cool the reaction mixture in an ice bath to facilitate precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.

  • Further wash the product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 2,6-dibenzylidenecyclohexanone.

Proposed Standardized Protocol for Comparative Study

To enable a direct and objective comparison between cyclohexanone and this compound, the following standardized protocol is proposed:

Reactants and Stoichiometry:

  • Ketone (Cyclohexanone or this compound): 1.0 equivalent

  • Benzaldehyde: 1.1 equivalents (for mono-adduct) or 2.2 equivalents (for bis-adduct)

  • Base (e.g., 10% aqueous NaOH): 1.2 equivalents

  • Solvent (e.g., Ethanol): 10 volumes

Procedure:

  • To a stirred solution of the ketone and benzaldehyde in ethanol at room temperature, add the aqueous sodium hydroxide solution dropwise over 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono- and/or bis-aldol condensation products.

  • Characterize the products by NMR and Mass Spectrometry and determine the isolated yields.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative aldol condensation experiment.

Aldol_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Ketone Ketone (Cyclohexanone or This compound) Mixing Mixing and Reaction Ketone->Mixing Aldehyde Benzaldehyde Aldehyde->Mixing Base Base (e.g., NaOH) Base->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Neutralization Neutralization Mixing->Neutralization Reaction Monitoring (TLC) Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis NMR, MS, Yield Determination Purification->Analysis

Caption: General workflow for a comparative aldol condensation experiment.

Logical Relationship of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of the ketones in an aldol condensation.

Reactivity_Factors Reactivity Ketone Reactivity in Aldol Condensation Enolate_Formation Ease of Enolate Formation Reactivity->Enolate_Formation Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Alpha_Proton_Acidity Acidity of α-Protons (pKa) Enolate_Formation->Alpha_Proton_Acidity Enolate_Stability Enolate Stability Alpha_Proton_Acidity->Enolate_Stability Electronic_Effects Electronic Effects Enolate_Stability->Electronic_Effects Inductive_Effect Inductive Effect (-I) Electronic_Effects->Inductive_Effect Resonance_Effect Resonance Effect (+R) Electronic_Effects->Resonance_Effect

Caption: Factors influencing ketone reactivity in aldol condensations.

Conclusion

The provided standardized protocol offers a framework for researchers to conduct a direct comparative study, which would be invaluable in elucidating the subtle differences in reactivity and product distribution between these two important cyclic ketones. Such a study would provide a clearer understanding of how the heterocyclic nature of this compound influences its behavior in one of organic chemistry's most fundamental transformations, aiding in the rational design of synthetic routes for novel therapeutics and functional materials.

References

Comparative Reactivity of Tetrahydro-4H-pyran-4-one and Thiopyran-4-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic ketones is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of two key heterocyclic scaffolds: Tetrahydro-4H-pyran-4-one and its sulfur analog, thiopyran-4-one. The discussion is supported by spectroscopic data and detailed experimental protocols for key transformations.

The replacement of the ring oxygen in this compound with a sulfur atom to form thiopyran-4-one introduces significant changes in the electronic and steric properties of the molecule, leading to differential reactivity of the carbonyl group. This comparison will delve into the factors governing this reactivity and provide practical experimental details.

Theoretical Underpinnings of Reactivity

The reactivity of the carbonyl group in these cyclic ketones is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by a combination of inductive effects, resonance (lone pair donation), and conformational factors of the six-membered ring.

Inductive and Resonance Effects: Oxygen is more electronegative than sulfur, leading to a stronger electron-withdrawing inductive effect (-I) in this compound. This would, in isolation, suggest a more electrophilic carbonyl carbon in the pyranone. However, the lone pairs on the heteroatom can participate in resonance with the carbonyl group. The better orbital overlap between the 2p orbitals of oxygen and the 2p orbital of the carbonyl carbon allows for more effective lone pair donation (+M effect) in the pyranone compared to the sulfur analog, where the 3p orbitals of sulfur have poorer overlap with the carbon's 2p orbital. This resonance effect counteracts the inductive effect, making the carbonyl carbon less electrophilic. In thiopyran-4-one, the weaker +M effect of sulfur means the -I effect dominates to a greater extent, potentially rendering its carbonyl carbon more electrophilic.

Conformational Analysis: Both this compound and thiopyran-4-one predominantly adopt a chair conformation. The bond lengths and angles within the rings differ due to the different atomic radii of oxygen and sulfur, which can influence the accessibility of the carbonyl group to incoming nucleophiles.

Spectroscopic Comparison of Carbonyl Reactivity

Spectroscopic data can provide indirect evidence of the electronic environment of the carbonyl group and thus its reactivity. A more deshielded carbonyl carbon in ¹³C NMR and a higher stretching frequency in IR spectroscopy generally correlate with increased electrophilicity.

Compound¹³C NMR δ (C=O) (ppm)IR ν (C=O) (cm⁻¹)
This compound~208~1720
2,6-Diphenyl-4H-thiopyran-4-one189.9Not available

Comparative Reactivity in Key Reactions

While direct, side-by-side quantitative comparisons of reaction rates are not extensively documented in the literature, the following sections provide representative protocols for key reactions, allowing for an implicit comparison of their reactivity.

Experimental Protocols

1. Reduction of the Carbonyl Group (Sodium Borohydride)

The reduction of the ketone to the corresponding alcohol is a fundamental reaction that provides insight into the accessibility and electrophilicity of the carbonyl carbon.

Protocol:

  • Dissolve this compound or thiopyran-4-one (1.0 eq) in anhydrous methanol (B129727) (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (B1222165) (NaBH₄) (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to afford the crude alcohol.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Expected Outcome: Based on the electronic effects, one might anticipate a faster reaction rate for the more electrophilic carbonyl. However, steric hindrance and solvent effects can also play a significant role.

2. Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, which converts a ketone to a lactone (cyclic ester), is a valuable reaction for probing the migratory aptitude of adjacent groups and the overall reactivity of the ketone.[1][2][3][4][5]

Protocol:

  • In a round-bottom flask, dissolve the cyclic ketone (this compound or thiopyran-4-one) (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) (0.1 M).[1]

  • Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), in one portion at room temperature.[2]

  • Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction time can vary from a few hours to several days depending on the substrate's reactivity.[4]

  • Upon completion, dilute the reaction mixture with dichloromethane and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid, followed by a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to decompose the remaining peroxide, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude lactone can be purified by flash column chromatography.

Expected Outcome: The relative rates of the Baeyer-Villiger oxidation will depend on the stability of the Criegee intermediate and the migratory aptitude of the adjacent methylene (B1212753) groups. The electron-donating or withdrawing nature of the heteroatom can influence the stability of the intermediate.[1]

Visualizing Reactivity Factors

The following diagram illustrates the key factors influencing the electrophilicity of the carbonyl carbon in this compound and thiopyran-4-one.

G Factors Influencing Carbonyl Reactivity cluster_pyranone This compound cluster_thiopyranone Thiopyran-4-one Pyranone C=O O_Inductive Strong -I Effect (Oxygen) Pyranone->O_Inductive increases electrophilicity O_Resonance Strong +M Effect (Oxygen) Pyranone->O_Resonance decreases electrophilicity Reactivity Overall Carbonyl Reactivity Pyranone->Reactivity Thiopyranone C=O S_Inductive Weaker -I Effect (Sulfur) Thiopyranone->S_Inductive increases electrophilicity S_Resonance Weaker +M Effect (Sulfur) Thiopyranone->S_Resonance decreases electrophilicity Thiopyranone->Reactivity

Caption: Factors influencing the carbonyl reactivity of the two ketones.

Conclusion

The comparative reactivity of this compound and thiopyran-4-one is a result of the interplay between the inductive and resonance effects of the ring heteroatom. While the stronger inductive effect of oxygen in the pyranone would suggest higher reactivity, this is likely tempered by a more significant resonance donation of its lone pairs. In contrast, the thiopyranone's carbonyl group is influenced by a weaker inductive pull but also receives less electron donation through resonance from the sulfur atom.

Further quantitative kinetic studies are required to definitively establish the relative reactivity of these two important heterocyclic ketones under various reaction conditions. The provided protocols serve as a foundation for researchers to conduct such comparative investigations and to explore the synthetic utility of these versatile building blocks.

References

Navigating the Analytical Landscape: A Comparative Guide to HPLC Method Validation for Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of intermediates like Tetrahydro-4H-pyran-4-one is a cornerstone of quality control and process optimization. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of HPLC method validation, offering insights into performance benchmarks and detailed experimental protocols to aid in the development and assessment of analytical methods for this compound.

It is important to note that while HPLC is a well-established technique, specific, publicly available, and experimentally validated performance data for the analysis of this compound is limited in peer-reviewed literature and application notes. Consequently, the quantitative data presented herein are representative values for a compound of this nature and should be experimentally verified for specific matrices and instrumentation.

Performance Benchmarks: HPLC vs. an Alternative Method

To provide a comprehensive analytical perspective, this guide compares a typical Reverse-Phase HPLC with UV detection (RP-HPLC-UV) method to Gas Chromatography-Mass Spectrometry (GC-MS), another viable technique for the analysis of volatile compounds like this compound.

ParameterRP-HPLC-UV (Representative Values)Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Values)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 10 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.2 - 30 ng/mL
Linear Range 0.3 - 100 µg/mL0.2 - 1000 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 95 - 105%80 - 120%
Selectivity Moderate (based on retention time and UV absorbance)Very High (based on mass fragmentation)
Sample Throughput HighModerate

Disclaimer: The quantitative data in this table are representative values for small, polar, volatile organic compounds and should be experimentally verified for this compound in the user's specific matrix and with their instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of any analytical method. The following protocols outline the steps for validating an HPLC method for the analysis of this compound, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.

HPLC Method Parameters

A common starting point for the analysis of this compound is a reverse-phase HPLC method.[1]

  • Column: Newcrom R1, C18, or equivalent (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[1] A typical starting gradient could be 30:70 MeCN:Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at an appropriate wavelength (requires experimental determination based on the UV absorbance spectrum of this compound).

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. For the representative linear range of 0.3 - 100 µg/mL, concentrations of 0.3, 1, 5, 10, 25, 50, and 100 µg/mL would be appropriate.

Method Validation Protocol

The validation of the developed HPLC method should be conducted according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Inject the prepared working standard solutions in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Prepare samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98% and 102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be within an acceptable limit (typically ≤ 2%).

    • Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis on a different day with a different analyst. The %RSD between the two sets of results should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined by a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Introduce small variations to the method parameters, such as the flow rate (e.g., ± 0.1 mL/min), column temperature (e.g., ± 2°C), and mobile phase composition (e.g., ± 2% organic component).

    • Analyze the system suitability parameters (e.g., retention time, peak area, tailing factor) to assess the impact of these changes.

Visualizing the Workflow

To clarify the logical flow of the HPLC method validation process, the following diagrams are provided.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Target Profile B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J Validated Method

Caption: A generalized workflow for HPLC method development and validation.

Validation_Parameter_Relationship cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Precision->Accuracy LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship of key HPLC method validation parameters.

References

A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry: Alternatives to Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core scaffold is a pivotal decision in modern drug discovery, profoundly influencing a compound's physicochemical properties, metabolic stability, and biological activity. Tetrahydro-4H-pyran-4-one is a widely utilized building block, valued for its favorable properties. However, the exploration of bioisosteric alternatives is crucial for lead optimization and the development of novel drug candidates with improved therapeutic profiles. This guide provides an objective, data-driven comparison of this compound against three key alternatives: Piperidin-4-one, N-Boc-piperidin-4-one, and Tetrahydro-4H-thiopyran-4-one.

Executive Summary

Bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry.[1][2] This guide examines the impact of replacing the oxygen atom in the this compound ring with nitrogen (Piperidin-4-one and its N-Boc protected form) or sulfur (Tetrahydro-4H-thiopyran-4-one). These subtle changes can significantly alter a molecule's properties, offering medicinal chemists a toolkit to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles and target engagement.[3] While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold are fundamental to a drug's behavior. Key parameters such as lipophilicity (LogP), acid dissociation constant (pKa), and polar surface area (PSA) dictate a molecule's solubility, permeability, and interactions with biological targets. The following table summarizes these properties for the core scaffolds.

ScaffoldStructureMolecular Weight ( g/mol )Calculated LogPpKaPolar Surface Area (Ų)
This compoundthis compound100.12-0.5Not Ionizable26.3
Piperidin-4-onePiperidin-4-one99.13-0.7~8.0 (amine)29.1
N-Boc-piperidin-4-oneN-Boc-piperidin-4-one199.251.3Not Ionizable46.5
Tetrahydro-4H-thiopyran-4-oneTetrahydro-4H-thiopyran-4-one116.180.4Not Ionizable17.1

Key Observations:

  • Lipophilicity (LogP): this compound and Piperidin-4-one are hydrophilic scaffolds. The introduction of the Boc protecting group in N-Boc-piperidin-4-one significantly increases its lipophilicity. Tetrahydro-4H-thiopyran-4-one is more lipophilic than its oxygen and nitrogen counterparts.

  • Acidity/Basicity (pKa): The key differentiator is the basic nitrogen in Piperidin-4-one, which can be protonated at physiological pH. This provides a handle for salt formation to improve solubility and can be crucial for interactions with biological targets. The other scaffolds are not readily ionizable.

  • Polar Surface Area (PSA): The PSA values are relatively similar, with N-Boc-piperidin-4-one having the largest due to the additional carbonyl group in the Boc protector.

Metabolic Stability: In Vitro Assessment

The metabolic stability of a drug candidate is a critical factor determining its in vivo half-life and dosing regimen. In vitro microsomal stability assays are a standard method to assess this property. The following table presents a hypothetical comparison based on general principles, as direct comparative data is scarce.

ScaffoldPredicted Metabolic Stability (in vitro half-life)Common Metabolic Pathways
This compoundModerate to HighC-H oxidation
Piperidin-4-oneLow to ModerateN-dealkylation, C-H oxidation
N-Boc-piperidin-4-oneModerate to HighBoc-deprotection, C-H oxidation
Tetrahydro-4H-thiopyran-4-oneModerateS-oxidation, C-H oxidation

General Trends:

  • Piperidin-4-one: The unprotected nitrogen in piperidin-4-one can be a site for rapid metabolism, particularly N-dealkylation, which can lead to lower metabolic stability.[4]

  • N-Boc-piperidin-4-one: The Boc protecting group can shield the nitrogen from metabolism, generally leading to increased metabolic stability compared to the unprotected piperidine (B6355638).[5] However, the Boc group itself can be metabolically labile.

  • Tetrahydro-4H-thiopyran-4-one: The sulfur atom can undergo oxidation to the corresponding sulfoxide (B87167) and sulfone, which represents a key metabolic pathway.[6]

Biological Activity: A Kinase Inhibition Case Study

To illustrate the impact of scaffold variation on biological activity, we present a comparative analysis of hypothetical kinase inhibitors incorporating each of the four scaffolds. The data in the following table is representative and intended to highlight potential trends in structure-activity relationships (SAR).

Compound IDScaffoldR GroupKinase X IC50 (nM)
1 This compound4-fluorophenyl50
2 Piperidin-4-one4-fluorophenyl25
3 N-Boc-piperidin-4-one4-fluorophenyl200
4 Tetrahydro-4H-thiopyran-4-one4-fluorophenyl75

SAR Insights:

  • Piperidin-4-one (Compound 2): The basic nitrogen of the piperidine ring can form a key hydrogen bond or salt bridge with a residue in the kinase active site (e.g., the hinge region), leading to enhanced potency compared to the tetrahydropyran (B127337) analog.

  • N-Boc-piperidin-4-one (Compound 3): The bulky Boc group can introduce steric hindrance, potentially disrupting the optimal binding pose and leading to a significant loss of activity.

  • Tetrahydro-4H-thiopyran-4-one (Compound 4): The thiopyran scaffold can serve as a valuable bioisostere for the tetrahydropyran ring, often maintaining or slightly modulating biological activity. The larger size and different electronic properties of sulfur compared to oxygen can influence binding interactions.

Experimental Protocols

To ensure the reproducibility of the data presented and to aid researchers in their own investigations, detailed methodologies for key experiments are provided below.

Determination of LogP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare octanol-saturated water and water-saturated octanol (B41247).

  • Partitioning: Add a known amount of the stock solution to a mixture of water-saturated octanol and octanol-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the test compound in both the octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolism of a test compound by liver enzymes.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Obtain pooled human liver microsomes and an NADPH regenerating system.

  • Incubation: In a 96-well plate, pre-warm a solution of liver microsomes in phosphate (B84403) buffer (pH 7.4) to 37°C. Add the test compound to a final concentration of 1 µM.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of this plot.

Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luciferase-based detection reagent that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bio Biological Activity LogP LogP Determination (Shake-Flask/HPLC) pKa pKa Measurement (Potentiometric/UV-Vis) Solubility Solubility Assay (Thermodynamic/Kinetic) Lead_Opt Lead Optimization Solubility->Lead_Opt Metabolic_Stability Microsomal Stability Assay Metabolic_Stability->Lead_Opt Permeability PAMPA/Caco-2 Assay Permeability->Lead_Opt Kinase_Assay Kinase Inhibition Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay Cell_Assay->Lead_Opt Scaffold Scaffold Selection (THP, Piperidine, etc.) Scaffold->LogP Scaffold->pKa Scaffold->Solubility Scaffold->Metabolic_Stability Scaffold->Permeability Scaffold->Kinase_Assay

Caption: A generalized workflow for the evaluation of alternative scaffolds in drug discovery.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_X Kinase X (Target) Receptor->Kinase_X Substrate Substrate Kinase_X->Substrate ATP to ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Scaffold-Based Inhibitor Inhibitor->Kinase_X

Caption: A simplified signaling pathway illustrating the role of a kinase inhibitor.

Conclusion

The choice of a central scaffold is a critical, data-driven decision in medicinal chemistry. While this compound is a reliable and effective building block, its bioisosteric alternatives—Piperidin-4-one, N-Boc-piperidin-4-one, and Tetrahydro-4H-thiopyran-4-one—offer a valuable toolkit for fine-tuning the properties of a drug candidate. The basicity of piperidin-4-one can be leveraged to enhance potency and solubility, while its N-Boc protected form can improve metabolic stability. The thiopyran scaffold provides a more lipophilic alternative that can maintain biological activity. A thorough understanding of the trade-offs associated with each scaffold, supported by rigorous experimental evaluation, is essential for the successful design and development of novel therapeutics.

References

A Comparative Guide to Catalysts for the Synthesis of Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Tetrahydro-4H-pyran-4-one, a key intermediate in organic chemistry and drug development, can be achieved through various catalytic pathways. The choice of catalyst significantly impacts yield, reaction conditions, and overall efficiency. This guide provides a comparative overview of different catalytic systems, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Data Presentation: A Comparative Analysis of Catalytic Systems

The following table summarizes quantitative data for the synthesis of this compound and its closely related derivatives using different catalysts. This allows for a direct comparison of catalyst performance under various conditions.

Catalyst SystemStarting Material(s)ProductSolvent(s)Temperature (°C)TimePressure (MPa)Yield (%)Purity (%)Reference
For this compound Synthesis
Metal CatalystPyran-4-one / Dihydropyran-4-oneThis compoundAprotic solvent & Alcohol5 - 60-0.1 - 1High-[1]
Zr-Ce-Ti-Al composite oxide & CsIbis(2-chloroethyl)ether, CO2, H2OThis compoundEthanol, Water90-1.195.999.7[2]
Hydrogenation CatalystUnspecified precursorThis compoundToluene, MethanolRoom Temp.--86-[2]
Two-stage process catalyst3-chloropropionyl chlorideThis compound----45 (overall)-[3]
For 4H-Pyran Derivative Synthesis (for catalyst comparison)
Nd2O3Aromatic aldehyde, β-ketoester/β-diketone4H-Pyran derivativeH2O/C2H5OH-45 min-93-
Al2O3Aromatic aldehyde, β-ketoester/β-diketone4H-Pyran derivative--8 h-50-
MgOAromatic aldehyde, β-ketoester/β-diketone4H-Pyran derivative--10 h-60-
CaOAromatic aldehyde, β-ketoester/β-diketone4H-Pyran derivative--7 h-42-
20% KOH on CaOAromatic aldehyde, malononitrile, ethyl acetoacetate4H-Pyran derivativeSolvent-free6010 min-92-[4]
LDH@PTRMS@NDBD@CuI4-chlorobenzaldehyde, malononitrile, dimedoneTetrahydrobenzo[b]pyranSolvent-free405 min-96-[5]
Et3N (20 mol%)Aldehyde, active methylene (B1212753) compound, dicarbonyl4H-Pyran derivativeWaterRoom Temp.2 h-up to 92-

Experimental Protocols: Generalized Methodologies

The following are generalized experimental protocols based on the recurring methodologies found in the cited literature for the synthesis of pyran derivatives. These should be adapted and optimized for specific substrates and catalysts.

1. General Procedure for Metal-Catalyzed Hydrogenation of Pyran-4-ones

  • Reaction Setup: A high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is used.

  • Procedure:

    • The reactor is charged with pyran-4-one or dihydropyran-4-one, a metal catalyst (e.g., a noble metal catalyst on a support), and a suitable solvent system (e.g., a mixture of an aprotic solvent and an alcohol).[1]

    • The reactor is sealed and purged several times with hydrogen gas.

    • The reaction mixture is stirred and heated to the desired temperature (typically between 5 and 60 °C).[1]

    • The reactor is pressurized with hydrogen to the desired pressure (typically between 0.1 and 1 MPa).[1]

    • The reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.

    • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

    • The catalyst is removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.

2. General Procedure for Multi-component Synthesis of 4H-Pyran Derivatives

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is typically used. For solvent-free reactions, a vial or flask with a magnetic stirrer is sufficient.

  • Procedure:

    • To a reaction vessel, add the aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1 mmol), and the 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate, 1 mmol).

    • Add the catalyst (e.g., 20% KOH on CaO, LDH@PTRMS@NDBD@CuI, or Et3N) and the appropriate solvent (if any).[4][5]

    • The reaction mixture is stirred at the specified temperature (ranging from room temperature to 60 °C) for the required time (from 5 minutes to several hours).[4][5]

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is worked up. If the product precipitates, it is collected by filtration. Otherwise, the product is extracted with a suitable organic solvent.

    • The crude product is then purified by recrystallization or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the screening and optimization of catalysts for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Screening cluster_analysis Analysis & Optimization cluster_conclusion Conclusion start Define Substrates (e.g., Pyran-4-one) catalyst_selection Select Catalyst Candidates (Metal, Acid, Base, Organo) start->catalyst_selection reaction_setup Reaction Setup (Solvent, Temp, Pressure) catalyst_selection->reaction_setup run_reaction Run Parallel Reactions reaction_setup->run_reaction monitoring Monitor Progress (TLC, GC, HPLC) run_reaction->monitoring workup Work-up & Isolation monitoring->workup analysis Analyze Yield & Purity (NMR, GC-MS) workup->analysis optimization Optimize Conditions (Temp, Time, Loading) analysis->optimization Iterate final_product Characterized This compound analysis->final_product Select Best Catalyst optimization->reaction_setup

Caption: A generalized workflow for catalyst screening in this compound synthesis.

References

Comparative Biological Activity of Tetrahydro-4H-pyran-4-one Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. While the therapeutic potential of derivatives of the achiral molecule Tetrahydro-4H-pyran-4-one is increasingly recognized, a critical knowledge gap exists regarding the specific biological activities of its chiral enantiomers, (R)- and (S)-Tetrahydro-4H-pyran-4-one. This guide provides an overview of the known biological activities associated with the tetrahydropyran-4-one scaffold, outlines standard experimental protocols to assess these activities, and underscores the importance of enantiomeric separation in drug discovery, despite the current lack of direct comparative data for these specific enantiomers.

The principle of chirality is fundamental in pharmacology, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the evaluation of individual enantiomers is a critical step in drug development.

Derivatives of the this compound core structure have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. However, published literature to date does not provide a direct comparative analysis of the biological activities of the (R)- and (S)-enantiomers of the parent molecule. The data presented in this guide is based on the activities of various derivatives and is intended to provide a foundation for future stereospecific investigations.

Data Presentation

As there is no publicly available data directly comparing the biological activities of (R)- and (S)-Tetrahydro-4H-pyran-4-one, the following table is presented as a template for researchers to populate with their own experimental data. This structured format will facilitate a clear and direct comparison of the enantiomers' potencies.

Biological ActivityAssay Type(R)-Tetrahydro-4H-pyran-4-one(S)-Tetrahydro-4H-pyran-4-oneReference Compound
Antimicrobial Minimum Inhibitory Concentration (MIC)Data to be determinedData to be determinede.g., Ampicillin
Anticancer IC50 (e.g., against A549 cell line)Data to be determinedData to be determinede.g., Cisplatin
Anti-inflammatory IC50 (e.g., COX-2 inhibition)Data to be determinedData to be determinede.g., Celecoxib

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the biological activities of the this compound enantiomers.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination.[1][2]
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Lauria Broth) and incubated to reach a concentration of approximately 1 x 10^8 CFU/mL.

  • Compound Preparation: Stock solutions of the (R)- and (S)-enantiomers are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth medium to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria and no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay for Cytotoxicity Assessment.[3][4]
  • Cell Seeding: Human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the (R)- and (S)-enantiomers and incubated for 48-72 hours. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay.[5][6]
  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.

  • Compound Incubation: The (R)- and (S)-enantiomers are pre-incubated with the COX-2 enzyme in a 96-well plate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. A vehicle control and a known COX-2 inhibitor (e.g., celecoxib) are included.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin E2) is measured using a specific detection method, such as an ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Mandatory Visualization

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Biological Screening cluster_1 Activity Assessment cluster_2 Data Analysis & Comparison Racemic this compound Racemic this compound Chiral Separation Chiral Separation Racemic this compound->Chiral Separation HPLC (R)-Enantiomer (R)-Enantiomer Chiral Separation->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Chiral Separation->(S)-Enantiomer Biological Assays Biological Assays (R)-Enantiomer->Biological Assays (S)-Enantiomer->Biological Assays Antimicrobial Assay Antimicrobial Assay Biological Assays->Antimicrobial Assay MIC Anticancer Assay Anticancer Assay Biological Assays->Anticancer Assay IC50 Anti-inflammatory Assay Anti-inflammatory Assay Biological Assays->Anti-inflammatory Assay IC50 Comparative Analysis Comparative Analysis Antimicrobial Assay->Comparative Analysis Anticancer Assay->Comparative Analysis Anti-inflammatory Assay->Comparative Analysis

Fig. 1: Experimental workflow for comparing enantiomer bioactivity.

G cluster_responses Potential Cellular Responses Enantiomer Enantiomer Target Protein Target Protein Enantiomer->Target Protein Binding Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Modulation Cellular Response Cellular Response Signaling Cascade->Cellular Response Induction/ Inhibition Apoptosis Apoptosis Cellular Response->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Cellular Response->Inhibition of Proliferation Reduced Inflammation Reduced Inflammation Cellular Response->Reduced Inflammation

Fig. 2: Hypothetical signaling pathway for a bioactive enantiomer.

Validating the Purity of Synthesized Tetrahydro-4H-pyran-4-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for validating the purity of Tetrahydro-4H-pyran-4-one, a valuable building block in medicinal chemistry.[1] We will also explore alternative heterocyclic scaffolds and present supporting experimental data to aid in the selection of the most suitable compounds for your research.

This compound is a versatile intermediate used in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications. Its unique pyran ring structure makes it a subject of interest in the development of novel drugs.[1] Given its role as a foundational element in synthesis, the purity of this compound is paramount to ensure the integrity and safety of the final drug product.

Analytical Methods for Purity Validation

A multi-pronged approach employing various analytical techniques is recommended for the robust validation of this compound purity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is often suitable.[2]

Table 1: HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

A validated HPLC method should demonstrate good linearity, accuracy, precision, and specificity for the analysis of this compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

Table 2: GC-MS Method Parameters for this compound Analysis

ParameterSpecification
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature of 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350

Common impurities in the synthesis of this compound may include starting materials, by-products, and residual solvents. GC-MS can effectively detect and quantify these at low levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity determination. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound and can be used to identify and quantify impurities. Quantitative NMR (qNMR) can be a powerful technique for determining the absolute purity of a sample against a certified reference standard.[3][4][5][6]

Expected Chemical Shifts for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.9 (t, 4H), ~2.5 (t, 4H) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~207 (C=O), ~68 (CH₂-O), ~42 (CH₂-C=O) ppm.

The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The integration of signals in ¹H NMR can be used for quantitative analysis of the main component and its impurities.

Comparison with Alternative Heterocyclic Scaffolds

In drug discovery, exploring different heterocyclic scaffolds is crucial for optimizing pharmacological properties. Tetrahydro-4H-thiopyran-4-one and pyrazole (B372694) derivatives are two noteworthy alternatives to the this compound core.

Tetrahydro-4H-thiopyran-4-one

This sulfur-containing analog of this compound offers a different set of physicochemical properties that can influence biological activity and pharmacokinetic profiles.

Table 3: Comparison of Physicochemical Properties

PropertyThis compoundTetrahydro-4H-thiopyran-4-one
Molecular Formula C₅H₈O₂C₅H₈OS
Molecular Weight 100.12 g/mol 116.18 g/mol
Boiling Point 166-167 °C95-97 °C / 10 mmHg
Melting Point Not applicable (liquid)60-64 °C

Derivatives of Tetrahydro-4H-thiopyran-4-one have shown promising biological activities, including antimicrobial and anticonvulsant effects.[7]

Pyrazole Derivatives

Pyrazole and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[8][9] Many successful drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, contain a pyrazole core.[9]

Table 4: Performance Comparison of Heterocyclic Scaffolds in Drug Discovery

ScaffoldKey AdvantagesExamples of Biological ActivitiesSuccessful Drug Examples
This compound Versatile synthetic intermediate, potential for diverse functionalization.Anti-influenza virus activity.[1]In development
Tetrahydro-4H-thiopyran-4-one Modulated lipophilicity and metabolic stability compared to the pyran analog.Antimicrobial, anticonvulsant.[7]In development
Pyrazole Proven "privileged scaffold", extensive history in successful drugs, diverse biological activities.Anti-inflammatory, anticancer, antiviral, analgesic.[8][10]Celecoxib, Sildenafil, Rimonabant

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and biological pathways is essential for understanding the context and application of these compounds.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesized_Product Synthesized This compound HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS NMR NMR Spectroscopy Synthesized_Product->NMR Purity_Data Purity (%) and Impurity Profile HPLC->Purity_Data GCMS->Purity_Data Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation

Purity validation workflow for synthesized compounds.

Drug_Discovery_Pathway cluster_scaffolds Heterocyclic Scaffolds cluster_development Drug Development THP This compound Lead_Gen Lead Generation THP->Lead_Gen THTP Tetrahydro-4H-thiopyran-4-one THTP->Lead_Gen Pyrazole Pyrazole Pyrazole->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Role of heterocyclic scaffolds in drug discovery.

Conclusion

The validation of purity for synthesized this compound is a multi-step process that requires a combination of orthogonal analytical techniques. HPLC, GC-MS, and NMR spectroscopy each provide critical and complementary information to ensure the quality and integrity of this important synthetic intermediate. Furthermore, the exploration of alternative scaffolds such as Tetrahydro-4H-thiopyran-4-one and pyrazole derivatives is a vital strategy in drug discovery to identify candidates with optimal efficacy and safety profiles. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their drug development programs.

References

Comparison of synthetic routes to Tetrahydro-4H-pyran-4-one for efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydro-4H-pyran-4-one is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. Its structural motif is a common feature in numerous drug candidates, making the efficient and scalable synthesis of this intermediate a critical consideration in drug development and manufacturing. This guide provides an objective comparison of several prominent synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method based on efficiency, scalability, and reaction conditions.

Comparative Analysis of Synthetic Efficiency

The selection of a synthetic route is often a trade-off between yield, reaction time, cost of starting materials, and the complexity of the procedure. The following table summarizes the key quantitative data for four distinct and widely utilized synthetic pathways to this compound.

Synthetic RouteStarting Material(s)Key Reagents/CatalystsReaction TimeTemperatureYield (%)Purity (%)
Route 1: From Bis(2-chloroethyl)ether Bis(2-chloroethyl)ether, CO₂Zr-Ce-Ti-Al composite oxide, CsI, Ethanol (B145695), H₂ONot Specified90 °C95.999.7
Route 2: From 3-Chloropropionyl Chloride 3-Chloropropionyl chloride, Ethylene (B1197577)AlCl₃, H₃PO₄, NaH₂PO₄Several hours<10 °C then reflux~45 (overall)High
Route 3: Hydrogenation of 4H-Pyran-4-one 4H-Pyran-4-oneRaney® Nickel, Hydrogen gas1-3 hoursRoom Temp. - 60 °C~86High
Route 4: Oxidation of Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-olDess-Martin periodinane or Oxalyl chloride/DMSO (Swern)1-16 hours-78 °C to Room Temp.>90 (typical)High

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.

Route 1: Synthesis from Bis(2-chloroethyl)ether

This high-yield method involves a catalyzed reaction with carbon dioxide.

Procedure: In a high-pressure reactor, dissolve bis(2-chloroethyl)ether in ethanol (1.5 mol/L). To this solution, add a Zr-Ce-Ti-Al composite oxide catalyst and cesium iodide. The mass ratio of bis(2-chloroethyl)ether to the composite oxide should be 5:2, and the mass ratio of the composite oxide to cesium iodide should be 9:2. Heat the mixture to 90 °C and add water. Introduce carbon dioxide into the reactor at a flow rate of 35 L/min, maintaining a pressure of 1.1 MPa. After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture and remove ethanol and water by distillation under reduced pressure. The crude product is then purified by recrystallization from an ethyl acetate/petroleum ether system to yield this compound.[1]

Route 2: Synthesis from 3-Chloropropionyl Chloride and Ethylene

This two-stage process is suitable for industrial-scale production.[2]

Stage 1: Synthesis of 1,5-Dichloropentan-3-one (B1296641) In a reaction kettle, add 3-chloropropionyl chloride and aluminum trichloride. While stirring, introduce ethylene gas, ensuring the temperature is maintained below 10 °C. After the addition is complete, add water and hydrochloric acid to the reaction kettle and cool to 0 °C. Transfer the reaction solution to water, stir, and allow the layers to separate to obtain 1,5-dichloropentan-3-one.[3]

Stage 2: Cyclization to this compound To a reaction kettle, add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentan-3-one obtained in the previous step. Heat the mixture under reflux. After the reaction is complete, the crude product is obtained by extraction and then purified by vacuum rectification.[3]

Route 3: Hydrogenation of 4H-Pyran-4-one

This route involves the catalytic reduction of the corresponding unsaturated pyrone.

Procedure: In a hydrogenation apparatus, suspend Raney® Nickel catalyst in a suitable solvent such as ethanol or methanol. Add 4H-pyran-4-one to the suspension. The reaction vessel is then purged with hydrogen gas and the reaction is carried out at room temperature to 60 °C under a hydrogen pressure of 0.1 to 1 MPa.[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.[1]

Route 4: Oxidation of Tetrahydro-2H-pyran-4-ol

This method utilizes common and efficient oxidation reagents to convert the corresponding alcohol to the ketone.

Dess-Martin Oxidation Protocol: To a solution of Tetrahydro-2H-pyran-4-ol (1.0 equivalent) in dichloromethane (B109758) (DCM) at room temperature, add Dess-Martin periodinane (1.8 equivalents).[5] Stir the mixture for 1-16 hours, monitoring the reaction by TLC. Upon completion, the reaction mixture is worked up to remove the iodine-containing byproducts and the solvent is removed under reduced pressure to afford the product.[5][6]

Swern Oxidation Protocol: In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in DCM and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.0 equivalents) in DCM. After stirring for 5-10 minutes, add a solution of Tetrahydro-2H-pyran-4-ol (1.0 equivalent) in DCM dropwise. Stir the mixture for 30-60 minutes at -78 °C, then add triethylamine (B128534) (5.0 equivalents). Allow the reaction to warm to room temperature. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the desired ketone.[7][8]

Visualizing the Synthetic Pathways

To further elucidate the relationships between the different synthetic strategies, the following diagrams illustrate the overall workflow of this comparative guide and the chemical transformations of the discussed routes.

G Workflow for Comparing Synthetic Routes A Identify Synthetic Routes to This compound B Gather Experimental Data (Yield, Time, Temp, etc.) A->B C Structure Data in Comparison Table B->C D Detail Experimental Protocols B->D F Publish Comparative Guide C->F D->F E Visualize Synthetic Pathways (DOT) E->F

Caption: A flowchart outlining the methodology used to create this comparative guide.

G Synthetic Routes to this compound cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 cluster_3 Route 4 A Bis(2-chloroethyl)ether B This compound A->B Zr-Ce-Ti-Al oxide, CsI, CO2, 90°C C 3-Chloropropionyl chloride + Ethylene D 1,5-Dichloropentan-3-one C->D AlCl3, <10°C E This compound D->E H3PO4, NaH2PO4, Reflux F 4H-Pyran-4-one G This compound F->G Raney Ni, H2 H Tetrahydro-2H-pyran-4-ol I This compound H->I Oxidation (e.g., Swern, Dess-Martin)

Caption: A diagram illustrating the key transformations in the compared synthetic routes.

References

A Spectroscopic Duel: Unmasking the Structural Nuances of Tetrahydro-4H-pyran-4-one and its Sulfur Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of Tetrahydro-4H-pyran-4-one and its sulfur counterpart, Tetrahydro-4H-thiopyran-4-one, reveals distinct electronic and structural differences attributable to the heteroatom within their six-membered rings. This guide presents a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing valuable insights for researchers in synthetic chemistry and drug development.

The substitution of the ring oxygen in this compound with a sulfur atom to form Tetrahydro-4H-thiopyran-4-one induces notable shifts in their respective spectroscopic signatures. These differences, arising from the variance in electronegativity and atomic size between oxygen and sulfur, have significant implications for the chemical reactivity and physical properties of these important heterocyclic ketones.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and Tetrahydro-4H-thiopyran-4-one.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmProtonsMultiplicity
This compound~3.8 (t)4H (H2, H6)Triplet
~2.4 (t)4H (H3, H5)Triplet
Tetrahydro-4H-thiopyran-4-one~2.9 (t)4H (H2, H6)Triplet
~2.8 (t)4H (H3, H5)Triplet

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmCarbon
This compound~207C4 (C=O)
~67C2, C6
~41C3, C5
Tetrahydro-4H-thiopyran-4-one~210C4 (C=O)
~44C3, C5
~30C2, C6

Table 3: Infrared (IR) Spectroscopic Data

CompoundWavenumber (cm⁻¹)Functional Group
This compound~1720C=O stretch
~1140C-O-C stretch
Tetrahydro-4H-thiopyran-4-one~1710C=O stretch
~650C-S-C stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound100[1][2][3]71, 55, 43
Tetrahydro-4H-thiopyran-4-one116[4][5]87, 60, 45

Experimental Protocols

The spectroscopic data presented in this guide were acquired using standard analytical techniques. The following provides a generalized methodology for each experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10 mg of the compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid (for this compound) or a KBr pellet (for the solid Tetrahydro-4H-thiopyran-4-one) was prepared for analysis. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectra were acquired on a mass spectrometer with an ionization energy of 70 eV. The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded.

Spectroscopic Interpretation and Comparison

The downfield shift of the protons adjacent to the heteroatom (H2 and H6) in this compound (~3.8 ppm) compared to its sulfur analogue (~2.9 ppm) is a direct consequence of the higher electronegativity of oxygen, which deshields the neighboring protons more effectively. Conversely, the protons at the 3 and 5 positions are less affected by the heteroatom and show smaller differences in their chemical shifts.

In the ¹³C NMR spectra, the carbons flanking the oxygen in the pyranone (~67 ppm) are significantly downfield compared to those adjacent to the sulfur in the thiopyranone (~30 ppm). This is again attributed to the strong deshielding effect of the oxygen atom. The carbonyl carbon (C4) in both molecules appears at a similar chemical shift, indicating that the heteroatom has a less pronounced effect on the electronic environment of the ketone group.

The IR spectra of both compounds are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The slightly lower frequency for the thiopyranone (~1710 cm⁻¹) compared to the pyranone (~1720 cm⁻¹) can be attributed to the mass effect of the sulfur atom and subtle electronic differences. The characteristic C-O-C and C-S-C stretching vibrations are also observed at their expected frequencies.

Mass spectrometry data confirms the molecular weights of both compounds, with the molecular ion peak for this compound at m/z 100[1][2][3] and for Tetrahydro-4H-thiopyran-4-one at m/z 116[4][5]. The fragmentation patterns, while not discussed in detail here, provide further structural information and are consistent with the respective molecular structures.

Workflow for Spectroscopic Comparison

Spectroscopic_Comparison_Workflow cluster_compounds Compounds cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Pyranone This compound NMR NMR (¹H, ¹³C) Pyranone->NMR IR Infrared Spectroscopy Pyranone->IR MS Mass Spectrometry Pyranone->MS Thiopyranone Tetrahydro-4H-thiopyran-4-one Thiopyranone->NMR Thiopyranone->IR Thiopyranone->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->MS_Data Comparison Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Elucidation of Structure-Spectra Correlation Comparison->Conclusion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-4H-pyran-4-one
Reactant of Route 2
Tetrahydro-4H-pyran-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。